Epi-589
Description
Structure
3D Structure
Properties
CAS No. |
1147883-03-1 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |
InChI |
InChI=1S/C14H19NO4/c1-7-8(2)12(17)10(9(3)11(7)16)5-6-14(4,19)13(15)18/h19H,5-6H2,1-4H3,(H2,15,18)/t14-/m1/s1 |
InChI Key |
BAANPNDZFYBQIB-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC[C@](C)(C(=O)N)O)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(C(=O)N)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Biochemical Properties of (R)-Troloxamide Quinone (EPI-589)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-troloxamide quinone, also known as EPI-589, is a novel, orally bioavailable small molecule under investigation for the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[1][2][3] As a derivative of the potent antioxidant Trolox, a vitamin E analog, this compound is designed as a redox-active agent that targets mitochondrial dysfunction and oxidative stress, key pathological features in many neurodegenerative disorders.[4][5] This technical guide provides a comprehensive overview of the biochemical properties of (R)-troloxamide quinone, including its mechanism of action, quantitative assessment of its biological activity, and detailed experimental protocols for its evaluation.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates oxidative stress and mitochondrial dysfunction as central to the pathogenesis of these devastating conditions.[4][5] (R)-troloxamide quinone (this compound) has emerged as a promising therapeutic candidate due to its potent cytoprotective effects against oxidative insults.[4] This document serves as a technical resource for researchers and drug development professionals, summarizing the current understanding of the biochemical properties of this compound.
Synthesis and Physicochemical Properties
(R)-troloxamide quinone is synthesized through a multi-step process involving the optical resolution of Trolox followed by chemical modification. To address challenges in scalability and the use of restricted reagents in earlier methods, an advanced manufacturing process utilizing a continuous flow approach with anodic oxidation has been developed. This innovative method ensures high purity and minimizes the formation of potentially mutagenic nitrosamine impurities.
Mechanism of Action
This compound is a redox-active molecule that functions as a neuroprotectant primarily through the modulation of cellular redox status and support of mitochondrial function.
Redox Cycling and Antioxidant Activity
This compound is the oxidized quinone form of the molecule. It is readily reduced in vivo to its hydroquinone form, DSR-303359, which is the active species responsible for direct radical scavenging.[4] This redox cycling allows this compound to act catalytically, with small amounts potentially regenerating to combat ongoing oxidative stress.[6] While this compound itself does not directly scavenge hydroxyl radicals, its reduced form exhibits potent hydroxyl radical scavenging activity, comparable to the established antioxidant drug, edaravone.[4]
Mitochondrial Support
The primary mechanism of action of this compound is believed to be its ability to support mitochondrial function. As a quinone, it is structurally similar to coenzyme Q10 and is thought to participate in the mitochondrial electron transport chain. By facilitating electron transfer, this compound may help to maintain the mitochondrial membrane potential, prevent energy depletion, and reduce the production of reactive oxygen species (ROS) at the mitochondrial level, particularly from Complex I.[7][8][9][10][11]
Proposed Signaling Pathways
While direct experimental evidence for the modulation of specific signaling pathways by this compound is still emerging, its known function as a potent antioxidant and mitochondrial modulator suggests its likely interaction with key neuroprotective pathways.
Based on its mechanism as a potent antioxidant, it is hypothesized that this compound may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Furthermore, by mitigating oxidative stress, this compound may positively influence pro-survival signaling cascades such as the Akt pathway.
Quantitative Biochemical Data
The biological activity of (R)-troloxamide quinone has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Cytoprotective Activity of this compound
| Cell Line | Stressor | Endpoint | EC50 (µM) | Comparator (Edaravone) EC50 (µM) | Reference |
| FUS-ALS Fibroblasts | Buthionine sulfoximine + Ferric citrate | Cell Viability | 0.187 | > 250 | [4] |
| SOD1-ALS Fibroblasts | Buthionine sulfoximine + Ferric citrate | Cell Viability | 0.114 | > 250 | [4] |
| STHdHQ7/Q7 Cells | Cystine Deprivation | Cell Viability | 0.45 | 24.09 | [4] |
Table 2: In Vitro Radical Scavenging Activity
| Compound | Assay | EC50 (µM) | Reference |
| DSR-303359 (Reduced this compound) | Hydroxyl Radical Scavenging | 1.84 | [4] |
| Edaravone | Hydroxyl Radical Scavenging | 2.22 | [4] |
| This compound | Hydroxyl Radical Scavenging | No activity up to 30 µM | [4] |
Table 3: In Vivo Pharmacokinetic and Biomarker Data
| Species | Dosing | Plasma Concentration (µM) | Biomarker Changes | Reference |
| Wobbler Mouse | 10 mg/g in diet | 3.40 (at end of treatment) | Reduced urinary 8-OHdG, Reduced plasma pNfH | [4] |
| Human (ALS patients) | 500 mg, twice daily | Not reported | Statistically significant improvement in CSF and plasma neuroinflammation biomarkers | [1] |
| Human (Parkinson's disease patients) | 500 mg, twice daily | Not reported | Assessment of glutathione cycle biomarkers | [3][6][12] |
Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the evaluation of (R)-troloxamide quinone.
Antioxidant Capacity Assays
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of dilutions of the test compound (e.g., DSR-303359) and a positive control (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard to each well.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Include a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the EC50 value by plotting the percentage of scavenging against the concentration of the test compound.
-
-
Reagent Preparation:
-
Prepare a 7 mM stock solution of ABTS and a 2.45 mM stock solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to a large volume of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay.
-
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl3·6H2O in a 10:1:1 ratio.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
-
Create a standard curve using a known antioxidant (e.g., FeSO4 or Trolox) and express the results as equivalents of the standard.
-
Cell-Based Oxidative Stress and Viability Assay
-
Cell Culture: Culture human fibroblasts derived from ALS patients (e.g., with FUS or SOD1 mutations) or other relevant neuronal cell lines in appropriate media and conditions.
-
Induction of Oxidative Stress:
-
To deplete intracellular glutathione, treat the cells with an inhibitor of glutathione synthesis, such as L-buthionine-sulfoximine (BSO).
-
To induce lipid peroxidation and ferroptosis, co-treat with a source of iron, such as ferric citrate.
-
Alternatively, induce oxidative stress by depriving the cells of cystine, a precursor for glutathione synthesis.
-
-
Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control, followed by the addition of the oxidative stress-inducing agents.
-
Assay Procedure:
-
After the desired incubation period (e.g., 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Calculation:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active (viable) cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the EC50 value by plotting cell viability against the concentration of this compound.
-
Conclusion
(R)-troloxamide quinone (this compound) is a promising neuroprotective agent with a multi-faceted mechanism of action centered on combating oxidative stress and supporting mitochondrial function. Its potent cytoprotective effects, demonstrated by low micromolar to nanomolar EC50 values in cellular models of neurodegeneration, underscore its therapeutic potential. The development of a scalable and safe manufacturing process further enhances its viability as a clinical candidate. Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound to further refine our understanding of its neuroprotective effects and to guide its clinical development for the treatment of devastating neurodegenerative diseases.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DZNE [dzne.de]
- 4. biorxiv.org [biorxiv.org]
- 5. An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blog: Edison Pharma Launches Biomarker Trial of this compound | ALS TDI [als.net]
- 7. The antioxidant Trolox restores mitochondrial membrane potential and Ca2+-stimulated ATP production in human complex I deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial complex I ROS production and redox signaling in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of mitochondrial complex I by various non-steroidal anti-inflammatory drugs and its protection by quercetin via a coenzyme Q-like action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
Cellular Pathways Modulated by Epi-589 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular pathways modulated by Epi-589 ((R)-troloxamide quinone), a novel redox-active small molecule. The information presented herein is intended to support further research and development of this compound for neurodegenerative diseases and other conditions associated with oxidative stress and mitochondrial dysfunction.
Core Mechanism of Action
This compound is an orally bioavailable, brain-penetrant small molecule designed to combat oxidative stress and enhance mitochondrial energy metabolism.[1][2] Its primary mechanism revolves around its function as a redox-active agent, targeting oxidoreductase enzymes that are critical for regulating inflammation, energy homeostasis, and programmed cell death.[3][4] The reduced form of this compound exhibits potent hydroxyl radical scavenging activity, directly neutralizing harmful reactive oxygen species (ROS).[5] Furthermore, its quinone structure suggests a role in facilitating mitochondrial electron transport, akin to the function of endogenous ubiquinone.[5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from preclinical studies, demonstrating the potency and efficacy of this compound in various experimental models.
Table 1: In Vitro Efficacy of this compound in Cellular Models of Oxidative Stress
| Cell Model | Oxidative Stress Inducer | Parameter | This compound EC50 | Edaravone EC50 | Reference |
| FUS-ALS Fibroblasts | Buthionine Sulfoximine + Ferric Citrate | Cell Viability | 0.187 µM | >250 µM | [5] |
| SOD1-ALS Fibroblasts | Buthionine Sulfoximine + Ferric Citrate | Cell Viability | 0.114 µM | >250 µM | [5] |
| Mouse Immortalized Striatal STHdHQ7/Q7 Cells | Cystine Deprivation | Cell Viability | 0.45 µM | 24.09 µM | [5] |
Table 2: In Vivo Effects of this compound on Biomarkers in the Wobbler Mouse Model
| Biomarker | Tissue/Fluid | Effect of this compound Treatment | Reference |
| Phosphorylated Neurofilament Heavy Chain (pNfH) | Plasma | Significantly Suppressed Increase | [5][6] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine | Significantly Suppressed Increase | [5][6] |
| N-acetylaspartate (NAA) | Cervical Spinal Cord | Significantly Suppressed Decrease | [5][6] |
Table 3: Clinical Trial Dosages of this compound
| Clinical Trial Phase | Condition | Dosage | Reference |
| Phase 1 | Healthy Adults | Up to 1,500 mg/day | [1] |
| Phase 2 (NCT02460679) | Amyotrophic Lateral Sclerosis (ALS) | 500 mg twice daily | [1] |
| Phase 2 (EPIC-ALS) | Amyotrophic Lateral Sclerosis (ALS) | 500 mg three times a day | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key cellular pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action for this compound in mitigating cellular stress.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Protocol 1: In Vitro Cell Viability Assay under Oxidative Stress
1. Cell Culture:
- Culture human fibroblasts from ALS patients with FUS or SOD1 mutations in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Induction of Oxidative Stress:
- Seed cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
- To induce glutathione depletion, treat cells with 100 µM L-buthionine-S,R-sulfoximine (BSO) for 24 hours.
- To induce lipid peroxidation, add 100 µM ferric citrate for the final 6 hours of BSO treatment.
3. This compound Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- Add serial dilutions of this compound to the cell culture medium at the same time as the BSO treatment. Ensure the final DMSO concentration does not exceed 0.1%.
4. Assessment of Cell Viability:
- After the 24-hour treatment period, remove the medium.
- Add 100 µL of fresh medium containing 10 µM Calcein-AM to each well.
- Incubate for 30 minutes at 37°C.
- Measure fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.
- Calculate cell viability as a percentage of the untreated control.
Protocol 2: Rotarod Performance Test in Wobbler Mice
1. Animals:
- Use wobbler mice, a model for motor neuron disease, and their age-matched wild-type littermates as controls.
- House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Apparatus:
- Use an accelerating rotarod apparatus with a rotating rod diameter of 3 cm.
3. Procedure:
- Acclimatize mice to the testing room for at least 30 minutes before the test.
- Place each mouse on the rotating rod at a constant speed of 4 rpm.
- Once the mouse is balanced, start the acceleration from 4 to 40 rpm over a period of 5 minutes.
- Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing one full passive rotation.
- Perform three trials per mouse with a 15-minute inter-trial interval.
- The average latency to fall across the three trials is used for data analysis.
4. This compound Administration:
- Administer this compound orally via gavage or by incorporating it into the diet at a specified dose for a designated treatment period before and during the behavioral testing.
Protocol 3: Measurement of Oxidative Stress Biomarker 8-OHdG in Urine
1. Sample Collection:
- Collect urine samples from animals or human subjects in sterile collection tubes.
- Immediately freeze samples at -80°C until analysis to prevent degradation of 8-OHdG.
2. Sample Preparation:
- Thaw urine samples on ice.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.
- Dilute the supernatant with the assay buffer provided in the ELISA kit. The dilution factor will depend on the expected concentration of 8-OHdG and the sensitivity of the assay.
3. ELISA Procedure:
- Use a competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantification of 8-OHdG.
- Add standards and diluted urine samples to the wells of a microplate pre-coated with an 8-OHdG antibody.
- Add HRP-conjugated 8-OHdG and incubate according to the manufacturer's instructions. During this incubation, the HRP-conjugated 8-OHdG will compete with the 8-OHdG in the sample for binding to the antibody.
- Wash the plate to remove unbound components.
- Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
- Stop the reaction with a stop solution.
- Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values from the standard curve.
- Normalize the 8-OHdG concentration to the creatinine concentration in the urine to account for variations in urine dilution.
Protocol 4: Measurement of Neuroinflammation Biomarker pNfH in Plasma
1. Sample Collection:
- Collect whole blood from subjects in EDTA-containing tubes.
- Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
- Carefully collect the plasma supernatant and store it in aliquots at -80°C until analysis.
2. ELISA Procedure:
- Use a sandwich ELISA kit for the quantification of phosphorylated neurofilament heavy chain (pNfH).
- Add standards and plasma samples to the wells of a microplate pre-coated with a capture antibody specific for pNfH.
- Incubate to allow pNfH in the samples to bind to the capture antibody.
- Wash the plate to remove unbound components.
- Add a detection antibody conjugated to an enzyme (e.g., HRP) that binds to a different epitope on the pNfH molecule.
- Incubate and wash the plate again.
- Add a substrate solution to produce a colored product. The intensity of the color is directly proportional to the concentration of pNfH in the sample.
- Stop the reaction and measure the absorbance at 450 nm.
3. Data Analysis:
- Construct a standard curve using the absorbance values of the standards.
- Calculate the concentration of pNfH in the plasma samples from the standard curve.
This guide provides a comprehensive, albeit not exhaustive, summary of the current understanding of this compound's modulation of cellular pathways. The provided data and protocols are intended to serve as a valuable resource for the scientific community to facilitate further investigation into the therapeutic potential of this promising compound.
References
- 1. Amyotrophic lateral sclerosis alters the metabolic aging profile in patient derived fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. biorxiv.org [biorxiv.org]
- 4. svarlifescience.com [svarlifescience.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. BioElectron Announces Positive Results from Phase 2A ALS Trial - BioSpace [biospace.com]
Preclinical Pharmacology and Toxicology of Epi-589: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epi-589, also known as (R)-troloxamide quinone, is a novel, orally bioavailable small molecule under investigation for the treatment of neurodegenerative diseases, notably amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[1][2] Its mechanism of action centers on the mitigation of oxidative stress and enhancement of mitochondrial function, key pathological features in many neurodegenerative conditions.[1][3] This technical guide provides a comprehensive overview of the publicly available preclinical pharmacology and toxicology data for this compound. While detailed proprietary toxicology data remains limited in the public domain, this document synthesizes the existing preclinical efficacy and safety information to support further research and development efforts.
Introduction
This compound is a redox-active compound designed to readily cross the blood-brain barrier.[4] It is a derivative of the vitamin E analog, Trolox, and has been developed to target oxidoreductase enzymes, which are critical for regulating cellular energy metabolism and inflammation.[1][5] The primary therapeutic hypothesis for this compound is that by reducing oxidative stress and supporting mitochondrial health, it can protect neurons from degeneration and slow the progression of diseases like ALS.[1][3]
Mechanism of Action
This compound's mechanism of action is multifaceted, primarily revolving around its redox-active properties. The reduced form of this compound possesses direct hydroxyl radical scavenging activity.[6][7] Within the cellular environment, this compound is believed to act catalytically, with its oxidized form being recycled back to the active reduced form by cellular machinery.[8] This allows for sustained antioxidant effects.
The proposed signaling pathway for this compound's neuroprotective effects is illustrated below:
Caption: Proposed mechanism of action for this compound.
Preclinical Pharmacology
In Vitro Efficacy
Preclinical studies in cellular models of ALS have demonstrated the potent antioxidant and neuroprotective effects of this compound. In these studies, this compound was significantly more potent than edaravone, an approved treatment for ALS, in protecting against oxidative stress and mitochondrial dysfunction.[1]
Table 1: In Vitro Efficacy of this compound in Cellular Models of Oxidative Stress
| Cell Model | Stressor | Parameter | This compound EC50 (µM) | Edaravone EC50 (µM) | Reference |
| Mouse immortalized striatal STHdHQ7/Q7 cells | Cystine deprivation | Cell Viability | 0.45 | 24.09 | [6] |
In Vivo Efficacy
The efficacy of this compound has been evaluated in the wobbler mouse model of motor neuron disease, a recognized animal model for studying ALS.
-
Animal Model: Wobbler mice exhibiting clinical symptoms of motor neuron disease.
-
Treatment Groups:
-
Control (vehicle)
-
This compound
-
Edaravone
-
-
Dosing:
-
This compound was administered orally as a dietary admixture.
-
-
Assessments:
-
Motor function (e.g., rotarod performance)
-
Clinical symptoms (e.g., forelimb deformity)
-
Biomarkers of oxidative stress and neurodegeneration (e.g., urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG), plasma phosphorylated neurofilament heavy chain (pNfH)).[6]
-
Caption: Experimental workflow for the wobbler mouse study.
In the wobbler mouse model, oral administration of this compound resulted in a robust and long-lasting delay in the deterioration of motor function and the progression of forelimb deformity.[6] Furthermore, this compound treatment significantly suppressed the elevation of biomarkers associated with oxidative DNA damage (urinary 8-OHdG) and neurodegeneration (plasma pNfH).[6]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Wobbler Mice
| Parameter | Value | Reference |
| Plasma Concentration (end of treatment) | 901 ± 781 ng/mL (3.40 ± 2.94 µM) | [6] |
Preclinical Toxicology
Detailed, quantitative preclinical toxicology data for this compound, such as LD50 values, and findings from comprehensive repeat-dose toxicity and genotoxicity studies, are not extensively available in the public domain. This information is typically proprietary to the developing pharmaceutical company.
However, the progression of this compound into Phase 1 and Phase 2 clinical trials indicates that a comprehensive preclinical toxicology package was submitted to and approved by regulatory authorities.[3][4] These studies would have included assessments of safety pharmacology, acute and repeat-dose toxicity in at least two species (one rodent, one non-rodent), and a battery of genotoxicity assays (e.g., Ames test, in vitro chromosomal aberration assay, and an in vivo micronucleus assay).[9][10]
Phase 1 studies in healthy volunteers found this compound to be well-tolerated at single daily doses up to 1000 mg and twice-daily doses up to 750 mg.[8] All adverse events reported were of mild or moderate severity.[8]
Human Pharmacokinetics (Phase 1 Data)
A Phase 1 study in healthy participants provided the following pharmacokinetic insights:
Table 3: Human Pharmacokinetic Parameters of this compound (Single Dose, Fasting)
| Dose Range | Tmax (hours) | Cmax and AUC Linearity | Reference |
| 250 - 1000 mg | 0.25 - 1.00 | Approximately linear with dose | [8] |
Under fed conditions, the Cmax of this compound was decreased to 62.6% of the fasting Cmax, while the AUC was slightly increased, and Tmax was delayed by approximately one hour.[8] With twice-daily dosing, plasma trough concentrations appeared to reach a steady state by day 3.[8]
Summary and Future Directions
The available preclinical data for this compound demonstrate a promising pharmacological profile for the treatment of neurodegenerative diseases characterized by oxidative stress and mitochondrial dysfunction. Its potent in vitro and in vivo efficacy, coupled with a favorable safety profile in early clinical trials, supports its continued development.
Future research should aim to further elucidate the precise molecular targets of this compound and the full extent of its effects on mitochondrial bioenergetics. While detailed preclinical toxicology data is not publicly accessible, the progression to clinical trials provides confidence in its foundational safety. As this compound advances through clinical development, a more complete picture of its therapeutic potential and long-term safety will emerge.
References
- 1. alscodex.com [alscodex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. criver.com [criver.com]
Reduced Epi-589: A Technical Guide to its Hydroxyl Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-589, a novel redox-active small molecule, has garnered significant interest for its neuroprotective properties. A key aspect of its mechanism of action is its potent antioxidant activity, specifically its ability to scavenge harmful reactive oxygen species (ROS). This technical guide focuses on the hydroxyl radical (•OH) scavenging activity of the reduced form of this compound. The hydroxyl radical is one of the most reactive and damaging ROS, implicated in the pathophysiology of numerous neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS).[1] Understanding the capacity of reduced this compound to neutralize this radical is crucial for evaluating its therapeutic potential.
Core Findings on Hydroxyl Radical Scavenging Activity
In cell-free assays, the reduced form of this compound has demonstrated potent hydroxyl radical scavenging activity.[2] Notably, the oxidized form of this compound does not exhibit this activity, highlighting the importance of its redox state.[2] Studies have shown that the hydroxyl radical scavenging ability of reduced this compound is comparable to that of edaravone, a free radical scavenger approved for the treatment of ALS.
Quantitative Data Summary
While direct IC50 values for the hydroxyl radical scavenging activity of reduced this compound are not detailed in the available literature, a comparative analysis has been reported. The following table summarizes the qualitative and comparative findings.
| Compound | Hydroxyl Radical Scavenging Activity | Potency Comparison |
| Reduced this compound | Potent | Nearly equivalent to Edaravone |
| Oxidized this compound | Not effective | - |
| Edaravone | Potent | - |
Mechanism of Action: Hydroxyl Radical Scavenging
The proposed mechanism for the hydroxyl radical scavenging activity of reduced this compound involves the donation of a hydrogen atom or an electron from its antioxidant moiety to the highly reactive hydroxyl radical. This process neutralizes the radical, forming a stable water molecule and a less reactive radical of the antioxidant itself.
Caption: Proposed mechanism of hydroxyl radical scavenging by reduced this compound.
Experimental Protocol: Hydroxyl Radical Scavenging Assay
The following is a representative, detailed protocol for determining hydroxyl radical scavenging activity using a cell-free system with the Fenton reaction to generate hydroxyl radicals, a common method in the field.
Objective: To quantify the hydroxyl radical scavenging capacity of a test compound (e.g., reduced this compound).
Principle: Hydroxyl radicals are generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The generated radicals are then detected, and the reduction in their signal in the presence of the test compound indicates scavenging activity.
Materials:
-
Test compound (Reduced this compound)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ferrous sulfate (FeSO₄) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Detection reagent (e.g., a fluorescent probe like coumarin or a spin trap like DMPO for ESR)
-
Positive control (e.g., Edaravone, Mannitol)
-
Spectrofluorometer or Electron Spin Resonance (ESR) spectrometer
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of all reagents in the appropriate buffer.
-
Reaction Mixture Preparation:
-
In a reaction tube, add the phosphate buffer.
-
Add various concentrations of the test compound or positive control.
-
Add the ferrous sulfate solution.
-
Add the detection reagent.
-
-
Initiation of Reaction: Initiate the Fenton reaction by adding the hydrogen peroxide solution to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection and Measurement:
-
Fluorescence-based detection: Measure the fluorescence intensity of the hydroxylated product of the probe. The scavenging activity is inversely proportional to the fluorescence intensity.
-
ESR-based detection: Record the ESR spectrum of the spin adduct. The scavenging activity is determined by the decrease in the intensity of the characteristic ESR signal.
-
-
Calculation of Scavenging Activity: The percentage of hydroxyl radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [(A₀ - A₁) / A₀] x 100
-
Where A₀ is the signal intensity of the control (without the test compound) and A₁ is the signal intensity in the presence of the test compound.
-
-
Data Analysis: Plot the scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the hydroxyl radicals).
Caption: Workflow for a typical hydroxyl radical scavenging assay.
Conclusion
The reduced form of this compound is a potent scavenger of hydroxyl radicals, a critical feature contributing to its neuroprotective effects. Its efficacy in this regard is comparable to established antioxidants like edaravone. This specific antioxidant activity, coupled with its ability to be regenerated, underscores its potential as a therapeutic agent for neurodegenerative diseases where oxidative stress is a key pathological driver. Further quantitative studies will be beneficial in precisely elucidating its potency and in comparing it with other antioxidant compounds.
References
In-Depth Technical Guide: Exploring the Blood-Brain Barrier Permeability of Epi-589
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies related to the blood-brain barrier (BBB) permeability of Epi-589, a redox-active small molecule under investigation for neurodegenerative diseases. This document synthesizes preclinical and clinical data, outlines plausible experimental protocols for assessing central nervous system (CNS) penetration, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and its Therapeutic Rationale
This compound, also known as (R)-troloxamide quinone, is an orally bioavailable small molecule designed to counteract oxidative stress and mitochondrial dysfunction, pathological hallmarks of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS).[1] Its therapeutic potential is attributed to its role as a redox-active neuroprotectant that enhances cellular antioxidant defense systems.[1] A critical factor for the efficacy of any CNS-targeted therapeutic is its ability to cross the blood-brain barrier and reach its site of action within the brain and spinal cord. This compound has been described as a brain-penetrant small molecule, and evidence from clinical trials showing modulation of biomarkers in the cerebrospinal fluid (CSF) indirectly supports its passage into the CNS.[2]
Quantitative Data on this compound Pharmacokinetics
While specific brain-to-plasma concentration ratios for this compound are not publicly available, preclinical studies in the wobbler mouse model of motor neuron disease provide valuable plasma pharmacokinetic data.
| Parameter | Value | Species/Model | Dosing Regimen | Source |
| Plasma Concentration | 901 ± 781 ng/mL (3.40 ± 2.94 µM) | Wobbler Mouse | 10 mg/g dietary administration for 5 weeks | [3] |
Contextual Benchmarks for CNS Drug Permeability:
For a drug to be considered CNS-penetrant, a brain-to-plasma ratio (Kp) is a key indicator. Generally accepted benchmarks are as follows:
| Brain-to-Plasma Ratio (Kp) | Interpretation | Source |
| > 1 | Freely crosses the BBB | [4] |
| 0.3 - 0.5 | Sufficient access to the CNS | [5] |
| < 0.1 | Poor BBB penetration | [5] |
The unbound brain-to-plasma partition coefficient (Kp,uu), which accounts for protein binding, is considered the gold standard for assessing brain exposure. A Kp,uu value close to 1 suggests that the free drug concentration in the brain is similar to that in the plasma, primarily governed by passive diffusion.[6]
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The following sections detail plausible in vivo and in vitro methodologies for the quantitative assessment of this compound's BBB permeability.
In Vivo Assessment of Brain-to-Plasma Concentration Ratio in a Murine Model
This protocol describes a standard approach to determine the brain-to-plasma concentration ratio (Kp) of this compound in mice.
Objective: To quantify the concentration of this compound in the brain and plasma at a specific time point after oral administration to calculate the Kp ratio.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Saline solution, ice-cold
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of mice. A vehicle-treated group should be included as a control.
-
Sample Collection: At a predetermined time point post-dosing (e.g., 1, 2, 4, or 8 hours), anesthetize the mice.
-
Blood Sampling: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Brain Perfusion and Extraction: Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. Immediately following perfusion, surgically extract the brain.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a known volume of a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
Sample Preparation for Analysis:
-
Plasma: Precipitate proteins by adding a solvent like acetonitrile, vortex, and centrifuge to collect the supernatant.
-
Brain Homogenate: Precipitate proteins as with the plasma samples.
-
-
Quantification by LC-MS/MS: Analyze the prepared plasma and brain homogenate supernatants using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculation of Kp: The brain-to-plasma ratio (Kp) is calculated as: Kp = Cbrain / Cplasma Where Cbrain is the concentration of this compound in the brain homogenate (ng/g) and Cplasma is the concentration of this compound in the plasma (ng/mL).
In Vitro Blood-Brain Barrier Model
An in vitro BBB model can be used to assess the permeability of this compound in a controlled environment. A common model is the Transwell co-culture system.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a cellular model of the BBB.
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes
-
Transwell inserts with a microporous membrane
-
Cell culture reagents and media
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture human astrocytes on the bottom of the Transwell plate. Seed hBMECs on the apical side of the Transwell insert. Allow the cells to form a confluent monolayer with tight junctions.
-
Permeability Assay:
-
Add this compound at a known concentration to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of this compound transport into the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
This compound, as a quinone derivative, is proposed to exert its antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway.[7] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[8] Electrophilic compounds like quinones can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[8] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[9] This leads to the transcription of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and enzymes involved in glutathione (GSH) synthesis.[8]
Experimental Workflow for In Vivo BBB Permeability Assessment
The following diagram illustrates the key steps in determining the brain-to-plasma ratio of this compound in a preclinical model.
Conclusion
This compound is a promising, orally bioavailable, and CNS-penetrant small molecule that mitigates oxidative stress, a key pathological feature in neurodegenerative diseases. While direct quantitative data on its blood-brain barrier permeability, such as a definitive brain-to-plasma ratio, is not yet publicly available, preclinical pharmacokinetic data and clinical biomarker evidence strongly suggest its ability to access the central nervous system. The proposed mechanism of action involves the activation of the cytoprotective Keap1-Nrf2-ARE signaling pathway. The experimental protocols outlined in this guide provide a robust framework for the further quantitative assessment of this compound's BBB permeability, which will be crucial for its continued development as a therapeutic for neurodegenerative disorders.
References
- 1. alscodex.com [alscodex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 7. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of EPI-589 in Oxidative Stress Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPI-589, also known as (R)-troloxamide quinone, is a novel, orally bioavailable small molecule being investigated for its therapeutic potential in neurodegenerative diseases characterized by oxidative stress and mitochondrial dysfunction.[1][2][3][4] As a redox-active neuroprotectant, this compound and its reduced form have been shown to protect against cellular damage by scavenging reactive oxygen species (ROS) and improving mitochondrial energy metabolism.[1][5][6] Preclinical studies have demonstrated its superior potency in cellular models of amyotrophic lateral sclerosis (ALS) compared to existing treatments like edaravone.[5]
These application notes provide a detailed framework for the in vitro evaluation of this compound's efficacy in mitigating oxidative stress. The protocols outlined below are designed to be adaptable to various research needs, from basic screening to more in-depth mechanistic studies. The described assays will enable researchers to quantify the protective effects of this compound on cell viability, ROS production, and mitochondrial function in response to induced oxidative stress.
Mechanism of Action
This compound's primary mechanism of action revolves around its ability to combat oxidative stress. The oxidized form of this compound is readily converted to its reduced form within the cell, which then acts as a potent scavenger of hydroxyl radicals.[5][7] This catalytic cycle allows a small amount of the compound to have a significant impact on cellular redox balance. Furthermore, this compound is believed to support mitochondrial function, a critical aspect of cellular health that is often compromised in diseases associated with oxidative stress.[1][2]
Caption: Proposed mechanism of action for this compound in mitigating oxidative stress.
Experimental Design
A robust in vitro assessment of this compound should involve a multi-faceted approach that evaluates its effects on different aspects of cellular health under oxidative stress.
Cell Line Selection
The choice of cell line is critical for the relevance of the in vitro model. For neurodegenerative disease research, patient-derived fibroblasts with relevant genetic mutations (e.g., SOD1 or FUS for ALS) are highly recommended.[1][7] Immortalized neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures can also be utilized.
Induction of Oxidative Stress
To mimic the disease state, oxidative stress can be induced using various chemical agents. A common method is to deplete cellular glutathione (GSH), a key antioxidant, using buthionine sulfoximine (BSO) in combination with ferric citrate, which promotes the generation of ROS.[1][7]
This compound Treatment
This compound should be dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations to determine the optimal protective dose. A vehicle control (DMSO alone) must be included in all experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.6. Cell viability test [bio-protocol.org]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for the Dissolution and Use of Epi-589 in Cell Culture Experiments
Application Note and Protocol
Introduction
Epi-589, also known as (R)-troloxamide quinone, is a redox-active small molecule that has shown significant neuroprotective effects in various cell culture models of oxidative stress.[1] It is a quinone derivative that acts as a potent antioxidant, not by direct radical scavenging in its oxidized form, but through its reduced form, which can be recycled by cellular redox enzymes. This mechanism makes it a highly efficient agent for mitigating oxidative damage in cellular systems. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation of this compound stock and working solutions for use in cell culture applications.
Data Presentation
The following table summarizes the key quantitative data for the preparation and use of this compound in cell culture experiments.
| Parameter | Recommended Value | Notes |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |
| Stock Solution Concentration | 10 mM | A 10 mM stock solution provides a convenient concentration for further dilutions. |
| Storage of Stock Solution | -20°C in small aliquots | Avoid repeated freeze-thaw cycles to maintain compound stability. |
| Working Concentration Range | 0.1 µM - 10 µM | The optimal concentration should be determined empirically for each cell type and experimental condition. The reported EC50 is in the range of 0.114 to 0.45 µM.[2] |
| Solvent for Working Solution | Cell culture medium | The stock solution is diluted directly into the cell culture medium. |
| Maximum Final DMSO Concentration | ≤ 0.1% (v/v) | Most cell lines tolerate up to 0.5%, but it is best practice to keep the concentration as low as possible.[3][4][5][6][7] A vehicle control with the same final DMSO concentration should always be included in experiments. |
| Maximum Final Ethanol Concentration | ≤ 1% (v/v) | While this compound can be dissolved in ethanol, DMSO is generally preferred for preparing stock solutions of hydrophobic compounds.[8][9][10][11] |
Experimental Protocols
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Sterile cell culture medium appropriate for the cell line being used
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Preparation: Perform all steps under sterile conditions in a laminar flow hood to maintain the sterility of the stock solution.
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound (C14H19NO4) is approximately 265.30 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.653 mg of this compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For example, to make a 10 mM solution with 2.653 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[12]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol for Preparing Working Solutions and Treating Cells:
-
Thawing the Stock Solution:
-
When ready to treat cells, remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer.
-
Thaw the stock solution at room temperature.
-
-
Calculating the Dilution:
-
Determine the desired final concentration of this compound for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your cell culture volume. For example, to achieve a final concentration of 1 µM in 1 mL of cell culture medium, you would need to add 0.1 µL of the 10 mM stock solution (1:10,000 dilution).
-
-
Preparing the Working Solution (Serial Dilution Recommended):
-
To ensure accurate pipetting of small volumes, it is highly recommended to perform a serial dilution.
-
Intermediate Dilution (e.g., 100 µM): Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate stock. For example, add 1 µL of the 10 mM stock to 99 µL of medium.
-
Final Working Solution: Add the appropriate volume of the intermediate stock to your cell culture wells to achieve the desired final concentration. For example, to get a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate stock.
-
-
Treating the Cells:
-
Add the calculated volume of the final working solution to your cell culture plates.
-
Gently mix the medium in the wells to ensure even distribution of the compound.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments.
-
Prepare a mock treatment using the same final concentration of DMSO in the cell culture medium as is present in the this compound treated wells. This will account for any potential effects of the solvent on the cells.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Putative signaling pathway of this compound's antioxidant activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethanol/methanol/dmso for cell culture - Tissue and Cell Culture [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Dosing Regimen for Epi-589 in Wobbler Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dosing regimen of Epi-589 in wobbler mouse models of amyotrophic lateral sclerosis (ALS). The information is compiled from preclinical studies to guide researchers in designing and executing similar experiments.
Introduction to this compound and the Wobbler Mouse Model
This compound, also known as (R)-troloxamide quinone, is an orally bioavailable, small-molecule redox-active agent.[1][2] It is designed to penetrate the blood-brain barrier and protect against oxidative stress, a key pathological mechanism implicated in neurodegenerative diseases like ALS.[1][3][4] this compound has shown greater potency in protecting against oxidative stress and mitochondrial dysfunction in cellular models of ALS compared to edaravone.[1][2]
The wobbler mouse is a well-established animal model for human motor neuron diseases, particularly ALS.[5][6] These mice exhibit a progressive degeneration of motor neurons, leading to symptoms that closely resemble those seen in ALS patients, making them a valuable tool for preclinical therapeutic testing.[5][6][7][8][9]
Dosing Regimen and Administration
Preclinical studies in wobbler mice have demonstrated the therapeutic potential of this compound in delaying the progression of motor and pathological symptoms.[3][10] The following table summarizes the key parameters of the dosing regimen used in these studies.
| Parameter | Dosing Regimen for this compound | Control Group (Edaravone) |
| Dosage | 10 mg/g of diet | 15 mg/kg |
| Route of Administration | Dietary | Intraperitoneal (i.p.) injection |
| Frequency | Daily (ad libitum) | Daily |
| Timing of Administration | From 4 weeks of age, after the appearance of clinical symptoms | From 4 weeks of age, after the appearance of clinical symptoms |
| Duration of Treatment | Throughout the experimental period | Throughout the experimental period |
Table 1: Dosing Regimen for this compound in Wobbler Mouse Models[10]
Experimental Protocols
Animal Model and Study Initiation
-
Animal Model: Wobbler mice.
-
Age at Study Start: 4 weeks.[10]
-
Inclusion Criteria: Treatment is initiated only after the onset of clinical symptoms.[10] Animals should be acclimatized, and only those that can walk for a specified duration (e.g., 300 seconds) on a rotarod at a set speed (e.g., 10 rpm) may be selected for the study to ensure a baseline motor function.[10]
-
Group Allocation: Mice should be allocated to treatment and control groups to ensure a balance in gender and that pre-administration values for body weight, rotarod performance, and forelimb deformity are comparable across groups.[10]
Drug Administration Protocol
-
This compound Administration: this compound is incorporated directly into the mouse diet at a concentration of 10 mg/g.[10] This method allows for oral administration and continuous drug exposure.
-
Control (Edaravone) Administration: Edaravone is administered daily via intraperitoneal (i.p.) injection at a dose of 15 mg/kg.[10]
-
Vehicle Control: A vehicle control group should be included. For dietary administration, this would be a standard diet without this compound. For i.p. injections, a vehicle-only injection should be administered.
Outcome Measures
-
Rotarod Test: Motor coordination and balance are assessed using a rotarod apparatus. The time the animal remains on the rotating rod is recorded. This test should be performed regularly (e.g., once or twice a week) in a blinded manner.[10]
-
Forelimb Deformity Score: The progression of forelimb deformity, a characteristic clinical sign in wobbler mice, is scored. This assessment should also be conducted regularly and in a blinded fashion.[10]
This compound has been shown to modulate several pathophysiological markers.[10] Analysis of these markers can provide insights into the drug's mechanism of action and therapeutic efficacy.
-
Plasma Phosphorylated Neurofilament Heavy Chain (pNfH): A marker of neuroaxonal damage.
-
Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage.[10]
-
Cervical N-acetylaspartate (NAA): A marker of neuronal health and viability.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound
This compound is a redox-active neuroprotectant that is thought to exert its therapeutic effects by mitigating oxidative stress.[3][10][11] The diagram below illustrates its proposed mechanism of action.
Caption: Proposed mechanism of action for this compound in mitigating oxidative stress.
Experimental Workflow for Preclinical Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the wobbler mouse model.
Caption: Experimental workflow for this compound studies in wobbler mice.
References
- 1. An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. JMIR Research Protocols - An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study [researchprotocols.org]
- 5. The wobbler mouse, an ALS animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The wobbler mouse, an ALS animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Wobbler Mouse Model of Amyotrophic Lateral Sclerosis (ALS) Displays Hippocampal Hyperexcitability, and Reduced Number of Interneurons, but No Presynaptic Vesicle Release Impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Wobbler Mouse Model of Amyotrophic Lateral Sclerosis (ALS) Displays Hippocampal Hyperexcitability, and Reduced Number of Interneurons, but No Presynaptic Vesicle Release Impairments | PLOS One [journals.plos.org]
- 10. biorxiv.org [biorxiv.org]
- 11. alscodex.com [alscodex.com]
Application Notes and Protocols: EPI-589 in Parkinson's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of EPI-589 in preclinical research models relevant to Parkinson's disease (PD). While clinical trials have been conducted for this compound in PD patients, detailed preclinical data in specific PD models remain limited in peer-reviewed literature. However, data from related neurodegenerative disease models, such as amyotrophic lateral sclerosis (ALS), and information from clinical trial documents for PD, provide valuable insights into its mechanism of action and potential experimental applications.
Introduction to this compound
This compound, also known as (R)-troloxamide quinone, is a small-molecule, orally bioavailable compound designed to combat oxidative stress and mitochondrial dysfunction, key pathological features of Parkinson's disease.[1] It is a redox-active molecule that can cross the blood-brain barrier.[2] The proposed mechanism involves its reduced form acting as a potent free radical scavenger.[3] In cellular models, this compound has shown the ability to rescue cells from oxidative stress-induced death.[4]
Mechanism of Action
This compound is a quinone derivative that undergoes redox cycling.[5] Its oxidized form is administered, and it is the reduced form, DSR-303359, that exhibits potent hydroxyl radical scavenging activity.[5][6] This catalytic nature suggests that small doses may be sufficient to impact cellular redox homeostasis.[7] The primary proposed mechanism of this compound is the mitigation of oxidative stress, which is a significant contributor to the degeneration of dopaminergic neurons in Parkinson's disease.[8] It is believed to modulate the glutathione cycle, a critical pathway for cellular antioxidant defense.[4][7]
Caption: Proposed mechanism of action of this compound in mitigating oxidative stress in Parkinson's disease.
Application in In Vitro Parkinson's Disease Models
Cell Models:
-
Fibroblasts or induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from patients with mutations in:
-
PINK1
-
Parkin
-
LRRK2
-
-
Human neuroblastoma cell lines (e.g., SH-SY5Y) treated with neurotoxins like MPP+ or 6-OHDA to induce a PD-like phenotype.
Reported Efficacy (from clinical trial documentation): [4]
-
Potency (EC50): < 100 nM
-
Efficacy: >80% rescue from oxidative stress-induced cell death
Quantitative Data from Related In Vitro Models (ALS)
The following data from studies on ALS patient-derived fibroblasts and other cellular models provide a strong rationale for similar experimental designs in Parkinson's disease research.[5]
| Cell Model | Stressor | This compound EC50 (µM) | Comparator: Edaravone EC50 (µM) |
| FUS-ALS Fibroblasts | Buthionine sulfoximine (BSO) + Ferric Citrate | 0.187 | > 250 |
| SOD1-ALS Fibroblasts | Buthionine sulfoximine (BSO) + Ferric Citrate | 0.114 | > 250 |
| Mouse Striatal Cells (STHdHQ7/Q7) | Cystine Deprivation | 0.45 | 24.09 |
Experimental Protocols: In Vitro Neuroprotection Assay
This protocol is adapted from methodologies used in related neurodegenerative disease research and is suitable for assessing the neuroprotective effects of this compound in cellular models of Parkinson's disease.[5]
Objective: To determine the concentration-dependent protective effect of this compound against toxin-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiating medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid)
-
6-hydroxydopamine (6-OHDA) or MPP+
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue®)
-
96-well clear-bottom black plates
-
Plate reader
Procedure:
-
Cell Seeding: Plate differentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 2 hours.
-
Toxin Treatment: Prepare a solution of 6-OHDA or MPP+ in culture medium. Add the toxin to all wells except for the untreated control wells. A typical final concentration for 6-OHDA is 50-100 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the untreated control (100% viability) and the toxin-only treated wells (0% protection). Plot the percentage of neuroprotection against the log concentration of this compound and determine the EC50 value using a non-linear regression curve fit.
Caption: Workflow for in vitro neuroprotection assay of this compound.
Application in In Vivo Parkinson's Disease Models
Although specific data for this compound in animal models of Parkinson's disease have not been published, its efficacy in the wobbler mouse model of motor neuron disease suggests its potential for investigation in toxin-induced or genetic models of PD.[5]
Potential Animal Models for this compound Evaluation:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model: A widely used neurotoxin model that causes loss of dopaminergic neurons.
-
6-OHDA rat model: A classic model involving the injection of 6-hydroxydopamine to create a unilateral lesion of the nigrostriatal pathway.
-
Genetic models: Transgenic mice expressing human alpha-synuclein with PD-associated mutations (e.g., A53T).
Quantitative Data from a Related In Vivo Model (Wobbler Mouse)
The following data from the wobbler mouse model of motor neuron disease demonstrates the potential of this compound to ameliorate motor deficits and pathological markers.[5]
| Parameter | Treatment Group | Result |
| Behavioral | ||
| Rotarod Performance | This compound | Significantly greater walking time from day 19 to 33 of treatment compared to control. |
| Forelimb Deformity | This compound | Significantly lower deformity score from day 19 to 33 of treatment compared to control. |
| Biomarkers | ||
| Urinary 8-OHdG | This compound | Significantly suppressed increase compared to untreated wobbler mice. |
| Plasma pNfH | This compound | Significantly suppressed increase compared to untreated wobbler mice. |
Experimental Protocols: In Vivo Neuroprotection in the MPTP Mouse Model
This protocol provides a framework for evaluating the efficacy of this compound in the MPTP mouse model of Parkinson's disease.
Objective: To assess the ability of this compound to prevent MPTP-induced dopaminergic neuron loss and motor deficits in mice.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP-HCl
-
This compound
-
Vehicle for this compound (e.g., formulated in diet or for oral gavage)
-
Apparatus for behavioral testing (rotarod, cylinder test)
-
Immunohistochemistry reagents (anti-tyrosine hydroxylase antibody)
-
HPLC system for neurotransmitter analysis
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice for one week. Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + MPTP; this compound + MPTP).
-
This compound Administration: Begin administration of this compound or vehicle. This can be done through a formulated diet or daily oral gavage. Pre-treatment for at least one week before MPTP administration is recommended.
-
MPTP Induction: Administer MPTP (e.g., 20 mg/kg, intraperitoneal injection, 4 doses at 2-hour intervals) or saline to the respective groups.
-
Behavioral Testing: Conduct behavioral tests (e.g., rotarod test for motor coordination, cylinder test for forelimb asymmetry) at baseline and at specified time points after MPTP administration (e.g., 7 and 14 days).
-
Tissue Collection and Processing: At the end of the study (e.g., 21 days post-MPTP), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect brains for immunohistochemistry and striata for HPLC analysis.
-
Immunohistochemistry: Section the substantia nigra and stain for tyrosine hydroxylase (TH) to identify dopaminergic neurons. Perform stereological cell counting to quantify neuronal loss.
-
HPLC Analysis: Homogenize striatal tissue and analyze for dopamine and its metabolites (DOPAC, HVA) content.
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare behavioral outcomes, TH-positive cell counts, and striatal dopamine levels between the groups.
Caption: Experimental workflow for in vivo testing of this compound in the MPTP mouse model of Parkinson's disease.
Conclusion
This compound is a promising therapeutic candidate for Parkinson's disease due to its mechanism of targeting oxidative stress and mitochondrial dysfunction. While detailed preclinical data in established PD models are eagerly awaited, the available information from related neurodegenerative disease models and clinical trial documentation provides a strong basis for its further investigation. The protocols and data presented here offer a guide for researchers to design and conduct experiments to elucidate the full potential of this compound in the context of Parkinson's disease.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DZNE [dzne.de]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Blog: Edison Pharma Launches Biomarker Trial of this compound | ALS TDI [als.net]
- 8. hra.nhs.uk [hra.nhs.uk]
Application Notes and Protocols: Establishing an Effective Concentration Range for Epi-589 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-589, also known as (R)-troloxamide quinone, is a novel, orally bioavailable, small-molecule redox-active agent.[1][2] It is designed to readily cross the blood-brain barrier and modulate oxidative stress and mitochondrial energy metabolism.[2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key pathological feature in a number of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Friedreich's ataxia. This compound has shown significant promise in preclinical studies by protecting cells from oxidative damage and improving mitochondrial function.[1][3] Specifically, the reduced form of this compound demonstrates potent hydroxyl radical scavenging activities.[1] In cellular models of ALS, this compound has been shown to be significantly more protective against oxidative stress-induced cell death than the approved drug edaravone.[1][3]
These application notes provide a comprehensive framework for researchers to establish an effective and non-toxic concentration range for this compound in various in vitro cell culture models. The protocols outlined below describe a two-phased experimental approach, beginning with an assessment of cytotoxicity to determine the maximum tolerated concentration, followed by functional assays to identify the optimal concentration for therapeutic efficacy.
Mechanism of Action: A Redox-Active Neuroprotectant
This compound's mechanism of action is centered on its redox-active properties. In its oxidized form, this compound can be reduced by cellular enzymes. The resulting reduced form of this compound is a potent antioxidant capable of scavenging harmful free radicals.[1][4] This catalytic cycle allows a small amount of this compound to have a sustained effect on cellular redox balance.[5] By mitigating oxidative stress, this compound helps to preserve mitochondrial function, which is often impaired in neurodegenerative diseases. This dual action of reducing oxidative stress and supporting mitochondrial health makes this compound a promising therapeutic candidate.[2][6]
Experimental Workflow for Determining Effective Concentration
The following workflow provides a systematic approach to identify the optimal in vitro concentration range for this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blog: Edison Pharma Launches Biomarker Trial of this compound | ALS TDI [als.net]
- 6. alsnewstoday.com [alsnewstoday.com]
Assessing the Impact of Epi-589 on Glutathione Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epi-589, also known as (R)-troloxamide quinone, is an investigational redox-active small molecule designed to combat oxidative stress and mitochondrial dysfunction. A key proposed mechanism of action for this compound is its ability to modulate and potentially increase intracellular levels of glutathione (GSH), the most abundant endogenous antioxidant. Accurate assessment of this compound's impact on glutathione homeostasis is therefore critical for its preclinical and clinical development.
These application notes provide detailed protocols for quantifying glutathione levels in various biological samples, enabling researchers to evaluate the efficacy of this compound and similar compounds. The methodologies described are established and widely used in the field of redox biology.
Data Presentation: Quantitative Assay Parameters
The selection of an appropriate assay for measuring glutathione depends on the sample type, required sensitivity, and available equipment. Below is a summary of key quantitative parameters for the most common methods.
| Assay Method | Analyte(s) | Sample Types | Limit of Detection (LOD) | Throughput | Key Advantages |
| DTNB-GSSG Reductase (GR) Recycling Assay | Total GSH (GSH + GSSG) | Cell lysates, Tissue homogenates, Plasma | ~0.1 µM[1] | High | Cost-effective, simple, requires standard plate reader[2][3] |
| High-Performance Liquid Chromatography (HPLC) | GSH, GSSG, and other thiols | Cell lysates, Tissue homogenates, Plasma | ~0.1 µmol/L (with fluorescence)[4] | Medium | Can simultaneously quantify GSH and GSSG, high specificity[2] |
| Mass Spectrometry (MS) | GSH, GSSG, and related metabolites | Complex biological samples | High sensitivity (low concentrations) | Low to Medium | High precision and specificity, can identify metabolites |
| Fluorescent Probes (e.g., RealThiol) | Real-time changes in GSH | Live cells | N/A | High (microscopy/flow cytometry) | Enables dynamic measurement in living cells[1] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Impact on Glutathione Synthesis
This compound is thought to catalytically increase glutathione levels by targeting key enzymes in its synthesis pathway.[5] A plausible mechanism is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, including glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[6]
Caption: Proposed mechanism of this compound enhancing glutathione synthesis via the Nrf2 pathway.
Experimental Workflow for Assessing this compound Impact
A typical workflow to assess the effect of a compound like this compound on cellular glutathione levels involves several key stages, from cell culture to data analysis.
Caption: General workflow for assessing this compound's effect on cellular glutathione levels.
Experimental Protocols
Protocol 1: Determination of Total Glutathione using the DTNB-GR Enzymatic Recycling Assay
This protocol is adapted for a 96-well plate format and is suitable for cell lysates and tissue homogenates.[3][7][8]
A. Materials and Reagents
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
NADPH
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH) standard
-
5% w/v Metaphosphoric Acid (MPA) or 5% Sulfosalicylic Acid (SSA)
-
Phosphate buffer with EDTA (e.g., 0.1M sodium phosphate, 5 mM EDTA, pH 7.4)
-
96-well microplate
-
Microplate reader with kinetics capability at 405-415 nm
B. Sample Preparation
-
Cell Culture:
-
Tissue Homogenates:
-
Homogenize ~0.1 g of tissue in 1 mL of ice-cold assay buffer.
-
Centrifuge at 12,000 rpm for 20 minutes.
-
Collect the supernatant for the assay.[2]
-
C. Assay Procedure
-
Prepare Standards: Create a standard curve of GSH (e.g., 0-20 µM) in the assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing DTNB and GR in the assay buffer.
-
Plate Setup:
-
Add 50 µL of standards, samples, and controls to designated wells.
-
Add 120 µL of the DTNB/GR reaction mixture to each well.
-
Incubate for 3-5 minutes at room temperature.
-
-
Initiate Reaction: Add 50 µL of NADPH solution to each well to start the reaction.
-
Measurement: Immediately begin recording the absorbance at 405 nm at 15-20 second intervals for 3-5 minutes.
-
Calculation: Determine the rate of change in absorbance (V/min) for each well. Calculate the glutathione concentration in the samples by comparing their rates to the standard curve. Normalize to the protein concentration of the initial lysate if required.
Protocol 2: Quantification of GSH and GSSG by HPLC
This protocol provides a framework for the separation and quantification of both reduced (GSH) and oxidized (GSSG) glutathione using HPLC with pre-column derivatization for fluorescence detection.[2][4][9]
A. Materials and Reagents
-
HPLC system with a fluorescence detector and a C18 column
-
Derivatizing agent (e.g., 4-Fluoro-7-nitrobenzofurazan, NBD-F)
-
Mobile phase (e.g., phosphate buffer and acetonitrile)
-
GSH and GSSG standards
-
Reagents for sample preparation (as in Protocol 1)
-
For GSSG measurement: N-Ethylmaleimide (NEM) to block free GSH.
B. Sample Preparation
-
Follow the sample preparation steps as described in Protocol 1 (B).
-
For GSSG-specific measurement: Immediately after homogenization or lysis, treat an aliquot of the sample with NEM to derivatize and mask the free GSH.
C. Derivatization
-
Mix a portion of the sample supernatant (or standard) with the NBD-F derivatizing agent in a suitable buffer.
-
Incubate the mixture under optimized conditions (e.g., 60°C for 20 minutes) to allow for complete derivatization.[9]
-
Stop the reaction, for example, by acidification.
-
Centrifuge the sample to remove any precipitate before injection.
D. HPLC Analysis
-
Injection: Inject an appropriate volume (e.g., 20-35 µL) of the derivatized sample onto the HPLC system.[2][9]
-
Separation: Perform chromatographic separation using a suitable gradient of the mobile phase.
-
Detection: Detect the derivatized GSH and GSSG using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 470 nm, Em: 530 nm for NBD-F).[4]
-
Quantification: Determine the concentrations of GSH and GSSG in the samples by comparing the peak areas to those of the known standards. The GSH/GSSG ratio can then be calculated as a key indicator of oxidative stress.
Conclusion
The provided protocols and workflows offer a robust framework for researchers to meticulously assess the impact of this compound on glutathione levels. The choice between the high-throughput DTNB-GR assay and the more specific HPLC method will depend on the specific research question and available resources. By carefully following these methodologies, scientists can generate reliable data to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for diseases associated with oxidative stress.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. eaglebio.com [eaglebio.com]
Application Notes and Protocols for In Vivo Imaging of Epi-589 Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various in vivo imaging techniques to track the biodistribution of Epi-589, a redox-active neuroprotectant. Given the absence of published in vivo imaging studies for this compound, this document presents hypothetical, yet plausible, experimental strategies based on established methodologies for similar small molecules.
Introduction to this compound and the Rationale for In Vivo Imaging
This compound, also known as (R)-troloxamide quinone, is an orally available, brain-penetrant small molecule designed to combat oxidative stress, a key pathological feature in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[1][2] Its mechanism of action involves a redox cycle where its reduced form acts as a potent scavenger of free radicals.[3] This catalytic-like activity suggests that even small concentrations at the target site could have a significant therapeutic effect.[4]
In vivo imaging provides a non-invasive means to quantitatively assess the pharmacokinetics and biodistribution of this compound, offering critical insights into:
-
Target Engagement: Confirming that this compound reaches its intended targets within the central nervous system (CNS).
-
Dosimetry: Determining the concentration and residence time of the drug in various organs and tissues to inform efficacy and safety assessments.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating drug distribution with therapeutic outcomes.
This document outlines protocols for three major in vivo imaging modalities: Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Near-Infrared Fluorescence (NIRF) Imaging.
Signaling Pathway of this compound in Oxidative Stress
This compound functions as a redox-active antioxidant. In the cellular environment, it is reduced to its hydroquinone form, which can then scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. The oxidized form is subsequently recycled back to the active reduced form by cellular reductases, allowing it to act catalytically.[3]
References
Troubleshooting & Optimization
Optimizing Epi-589 dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Epi-589 dosage for their experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as (R)-troloxamide quinone, is a redox-active small molecule designed to combat oxidative stress.[1] Its primary mechanism involves acting as a neuroprotectant by enhancing cellular antioxidant defense systems and improving mitochondrial energy metabolism.[1] this compound targets oxidoreductase enzymes, which are critical for regulating energy and inflammation.[2] It is important to note that the reduced form of this compound is the active component that scavenges hydroxyl radicals.
Q2: What is a recommended starting concentration for in vitro experiments?
A2: Based on preclinical studies, a good starting point for in vitro experiments is in the sub-micromolar to low micromolar range. In cellular models using ALS patient-derived fibroblasts, this compound showed potent protective effects against oxidative stress with a half-maximal effective concentration (EC50) in the range of 0.114 µM to 0.187 µM.[3] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What are the known off-target effects of this compound?
Q4: How can I assess the cytotoxicity of this compound in my cell model?
A4: Standard cytotoxicity assays are recommended to determine the concentration range that is non-toxic to your cells. Commonly used assays include the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), and live/dead cell staining using fluorescent dyes like calcein-AM and ethidium homodimer-1. It is crucial to establish a concentration-response curve to identify the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Q5: What are the clinical dosages of this compound that have been tested?
A5: In clinical trials for amyotrophic lateral sclerosis (ALS), this compound has been administered orally at doses of 500 mg twice daily and 500 mg three times daily (1500 mg/day).[4][7] A Phase 1 study in healthy adults found that single daily doses up to 1000 mg and multiple doses up to 1500 mg per day were well-tolerated.[7]
Troubleshooting Guides
Issue 1: No observable antioxidant effect of this compound in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect form of this compound | The reduced form of this compound is the active radical scavenger. Ensure your experimental conditions allow for the reduction of this compound to its active form. This may depend on the intracellular redox environment. |
| Inappropriate concentration | The effective concentration of this compound can be cell-type specific. Perform a dose-response experiment starting from the low nanomolar to the low micromolar range to identify the optimal concentration. |
| Timing of treatment | The protective effects of this compound may be more pronounced when administered prior to or concurrently with the oxidative insult. Optimize the timing of this compound treatment relative to the application of the stressor. |
| Assay sensitivity | The chosen assay for measuring oxidative stress may not be sensitive enough. Consider using multiple assays to measure different aspects of oxidative stress, such as reactive oxygen species (ROS) production, lipid peroxidation, and DNA damage. |
| Cell health | Ensure that the cells are healthy and not overly confluent before starting the experiment, as this can affect their response to both the drug and the oxidative stressor. |
Issue 2: High level of cytotoxicity observed at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| Cell-specific sensitivity | Some cell lines may be more sensitive to this compound. Perform a detailed cytotoxicity assessment using multiple assays (e.g., MTT, LDH) to determine the precise toxic concentration range for your specific cell line. |
| Solvent toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. Always include a vehicle control in your experiments. |
| Off-target effects | At higher concentrations, potential off-target effects may become more prominent. If you observe toxicity at concentrations close to the desired effective dose, consider exploring lower, yet still effective, concentrations or using a combination with other cytoprotective agents. |
| Extended exposure time | Continuous exposure to the compound may lead to cumulative toxicity. Evaluate the effect of shorter exposure times on both efficacy and toxicity. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cellular Models of Oxidative Stress
| Cell Type | Oxidative Stressor | EC50 of this compound | Reference |
| FUS-ALS Patient Fibroblasts | Buthionine sulfoximine and ferric citrate | 0.187 µM | [3] |
| SOD1-ALS Patient Fibroblasts | Buthionine sulfoximine and ferric citrate | 0.114 µM | [3] |
| Mouse Immortalized Striatal Cells | Cystine deprivation | 0.45 µM | [3] |
Table 2: Overview of Clinical Trials for this compound
| Trial Phase | Condition | Dosage | Key Findings on Safety |
| Phase 1 | Healthy Adults | Up to 1500 mg/day | Well-tolerated. |
| Phase 2a | ALS | 500 mg twice daily | Safe and well-tolerated; no therapy-related serious adverse events.[2] |
| Phase 2 | ALS | 500 mg three times daily | Ongoing; designed to further evaluate safety and tolerability.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
-
Cell Plating: Seed the cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 for cytotoxicity. The optimal working concentration for subsequent experiments should be well below this IC50 value.
Protocol 2: Assessing the Antioxidant Efficacy of this compound
-
Cell Plating and Treatment: Plate the cells as described above. Pre-treat the cells with the determined optimal, non-toxic concentration of this compound for a predetermined amount of time (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Introduce an oxidative stressor to the cells (e.g., H₂O₂, menadione, or buthionine sulfoximine). Include a control group that is not treated with the stressor.
-
Incubation: Incubate the cells for a period sufficient to induce a measurable oxidative stress response.
-
Measurement of Oxidative Stress Markers:
-
ROS Production: Use a fluorescent probe like DCFDA or DHE to measure intracellular ROS levels via fluorescence microscopy or a plate reader.
-
Lipid Peroxidation: Measure the levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) using commercially available kits.
-
DNA Damage: Quantify the levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in cellular DNA using an ELISA kit.[7][8]
-
-
Data Analysis: Compare the levels of oxidative stress markers in cells treated with this compound and the stressor to those treated with the stressor alone. A significant reduction in these markers indicates an effective antioxidant response.
Mandatory Visualizations
References
- 1. alscodex.com [alscodex.com]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. biorxiv.org [biorxiv.org]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Epi-589 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epi-589. Our goal is to help you navigate potential sources of variability in your experimental results and ensure the reliability and reproducibility of your data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (R)-troloxamide quinone, is an orally bioavailable small molecule that acts as a redox-active neuroprotectant. Its primary mechanism involves the reduction of oxidative stress and enhancement of mitochondrial energy metabolism. It is a quinone derivative that targets oxidoreductase enzymes, which are critical for regulating energy, inflammation, and programmed cell death. The reduced form of this compound has demonstrated potent hydroxyl radical scavenging activity.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to use the solution within 6 months when stored at -80°C and within 1 month when stored at -20°C.
Q3: In which in vitro models has this compound shown protective effects?
A3: this compound has demonstrated potent protective effects against oxidative stress in various cellular models, including:
-
ALS patient-derived fibroblasts: Protected against oxidative stress induced by buthionine sulfoximine and ferric citrate.[1][2][3]
-
Mouse immortalized striatal STHdHQ7/Q7 cells: Attenuated cell death caused by cystine deprivation.[1][2]
Q4: What is the EC50 of this compound in in vitro oxidative stress models?
A4: The half-maximal effective concentration (EC50) of this compound can vary depending on the cell type and the nature of the oxidative insult. The following table summarizes reported EC50 values:
| Cell Model | Oxidative Stress Inducer | Reported EC50 (µM) |
| FUS-ALS Patient Fibroblasts | Buthionine sulfoximine + Ferric citrate | 0.187 |
| SOD1-ALS Patient Fibroblasts | Buthionine sulfoximine + Ferric citrate | 0.114 |
| Mouse Immortalized Striatal STHdHQ7/Q7 Cells | Cystine deprivation | 0.45 |
II. Troubleshooting Guides
This section provides guidance on common issues that may arise during in vitro experiments with this compound.
A. Variability in Cell Viability Assays (e.g., MTT, LDH)
Issue: Inconsistent or unexpected cell viability results after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Direct reaction of this compound with assay reagents: As a redox-active compound, this compound may directly reduce tetrazolium salts (e.g., MTT) or interfere with the LDH assay, leading to inaccurate readings.[4][5] | Control Experiment: Run a cell-free control where this compound is added to the assay medium with the viability reagent to check for direct reactivity. If interference is observed, consider alternative viability assays that are not based on redox reactions, such as those measuring ATP content (e.g., CellTiter-Glo®) or DNA content (e.g., CyQUANT®).[4] |
| Cell density: The initial number of cells seeded can significantly impact the outcome of viability assays. | Optimization: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Ensure consistent seeding density across all experiments. |
| This compound concentration: The protective effects of this compound are dose-dependent. Sub-optimal or toxic concentrations will lead to variability. | Dose-Response Curve: Establish a full dose-response curve for this compound in your specific cell model to identify the optimal protective concentration range. |
| Timing of treatment and assay: The kinetics of oxidative stress induction and the protective effect of this compound can vary. | Time-Course Experiment: Conduct a time-course experiment to determine the optimal time points for inducing oxidative stress, adding this compound, and performing the viability assay. |
B. Variability in Oxidative Stress Assays (e.g., DCFDA, ROS-Glo)
Issue: High background or inconsistent measurements of reactive oxygen species (ROS).
| Potential Cause | Troubleshooting Step |
| Autoxidation of this compound: As a redox-active molecule, this compound itself could potentially generate ROS under certain in vitro conditions. | Cell-Free Control: Include a cell-free control with this compound and the ROS detection reagent to assess for any direct ROS generation by the compound in your assay medium. |
| Phototoxicity of ROS probes: Some fluorescent ROS probes can generate ROS upon excitation with light, leading to artifactual signals. | Minimize Light Exposure: Protect cells from light as much as possible after adding the ROS probe. Use the lowest possible laser power or excitation intensity during measurement. |
| Cellular autofluorescence: Cells naturally fluoresce, which can interfere with the signal from ROS probes. | Unstained Control: Always include an unstained cell control to measure and subtract background autofluorescence. |
| Probe loading and leakage: Inconsistent loading of the ROS probe into cells or leakage of the probe from cells can cause variability. | Optimize Loading: Optimize the concentration of the ROS probe and the incubation time to ensure consistent loading. Wash cells thoroughly after loading to remove extracellular probe. |
C. Variability in Mitochondrial Function Assays (e.g., Seahorse, TMRE)
Issue: Inconsistent measurements of mitochondrial respiration or membrane potential.
| Potential Cause | Troubleshooting Step |
| Sub-optimal cell seeding density: The number of cells per well in a Seahorse plate is critical for obtaining a good signal-to-noise ratio. | Titrate Cell Number: Perform a cell titration experiment to determine the optimal seeding density for your cell type that results in a basal oxygen consumption rate (OCR) within the recommended range for the instrument. |
| Variations in mitochondrial content: Differences in the number of mitochondria per cell between experimental groups can affect respiration measurements. | Normalize to Mitochondrial Mass: Normalize OCR and ECAR data to a measure of mitochondrial content, such as citrate synthase activity or by staining with a mitochondrial-specific dye (e.g., MitoTracker Green). |
| Fluctuations in temperature and pH: Mitochondrial function is highly sensitive to changes in temperature and pH. | Maintain Stable Conditions: Ensure that all assay media and plates are pre-warmed to 37°C and that the pH of the media is stable throughout the experiment. |
| Quenching of fluorescent dyes: this compound, as a colored compound, may quench the fluorescence of dyes used to measure mitochondrial membrane potential (e.g., TMRE, TMRM). | Control for Quenching: In a cell-free system, test whether this compound quenches the fluorescence of the dye at the concentrations used in your experiment. If quenching occurs, you may need to use a different dye or a non-fluorescent method. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
A. In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound against oxidative stress in the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative diseases.[6][7][8][9][10]
1. Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Oxidative stress inducer (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or hydrogen peroxide (H₂O₂))
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well clear-bottom black plates
2. Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells every 3-4 days when they reach 80-90% confluency.
-
For experiments, seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Allow cells to adhere and grow for 24 hours.
3. This compound Treatment and Oxidative Stress Induction:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for a predetermined pre-treatment time (e.g., 2-4 hours). This should be optimized for your specific experimental setup.
-
Prepare a solution of the oxidative stress inducer in culture medium. The optimal concentration should be determined beforehand by performing a dose-response curve to find a concentration that induces approximately 50% cell death (IC50).
-
Add a small volume of the oxidative stress inducer to each well (except for the untreated control wells).
-
Incubate for the desired duration of oxidative stress (e.g., 24 hours).
4. Assessment of Cell Viability:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
B. Measurement of Intracellular ROS
This protocol outlines a method to measure the effect of this compound on intracellular ROS levels using a fluorescent probe.
1. Materials:
-
Cells cultured in a 96-well plate as described above.
-
This compound
-
Oxidative stress inducer
-
ROS detection reagent (e.g., DCFDA or CellROX® Deep Red Reagent)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
2. Experimental Procedure:
-
Seed and treat cells with this compound and the oxidative stress inducer as described in the neuroprotection assay protocol.
-
At the end of the treatment period, remove the medium and wash the cells once with warm PBS.
-
Prepare the ROS detection reagent according to the manufacturer's instructions and add it to each well.
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes), protected from light.
-
Wash the cells again with warm PBS to remove any excess probe.
-
Add 100 µL of PBS or culture medium to each well.
-
Immediately measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen probe.
-
Normalize the fluorescence signal to the number of viable cells in parallel wells if necessary.
IV. Visualization of Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound is thought to exert its neuroprotective effects.
A. This compound and the Keap1-Nrf2 Antioxidant Response Pathway
This compound is proposed to modulate the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant defenses. Under conditions of oxidative stress, this compound may facilitate the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).[11][12][13][14][15]
Caption: Proposed mechanism of this compound on the Keap1-Nrf2 pathway.
B. Role of NQO1 in this compound's Redox Cycling
NQO1 is a key enzyme in the proposed mechanism of action of this compound. It is thought to catalyze the two-electron reduction of the oxidized form of this compound to its reduced (hydroquinone) form. This reduced form can then scavenge reactive oxygen species, thereby reducing oxidative stress. The resulting oxidized this compound can then be recycled back to its reduced form by NQO1, creating a catalytic antioxidant cycle.[16][17][18][19][20]
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyagen.com [cyagen.com]
- 7. SH-SY5Y culturing [protocols.io]
- 8. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accegen.com [accegen.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Epi-589
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Epi-589.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter when working to enhance the oral bioavailability of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution rate of this compound? | Poor aqueous solubility of the compound. | 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area available for dissolution.[1][2][3] 2. Amorphous Solid Dispersions: Formulate this compound with a hydrophilic polymer carrier to create an amorphous solid dispersion, which can improve dissolution and solubility.[2] 3. Salt Formation: Investigate the possibility of forming a more soluble salt of this compound.[2] |
| High variability in in vivo pharmacokinetic data? | 1. Food Effects: Co-administration with food can alter gastrointestinal pH, motility, and fluid composition, affecting drug absorption. A Phase 1 study showed that under fed conditions, the Cmax of this compound decreased while the Tmax was delayed.[4] 2. Inconsistent Dosing Regimen: Variations in the timing and method of oral administration. | 1. Standardize Feeding Conditions: Conduct pharmacokinetic studies in fasted or fed states consistently. For this compound, administration on an empty stomach (at least 60 minutes before meals) has been used in clinical trials to maximize exposure.[5] 2. Controlled Dosing Procedure: Ensure a consistent volume and composition of the dosing vehicle and a standardized gavage technique. |
| Poor permeability of this compound in Caco-2 cell assays? | 1. Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells. 2. Low Lipophilicity: The compound may not have the optimal balance of hydrophilicity and lipophilicity to efficiently cross the intestinal membrane. | 1. Co-administration with Inhibitors: Use known P-gp inhibitors (e.g., verapamil, cyclosporine A) in your in vitro model to confirm if efflux is a limiting factor. 2. Prodrug Approach: Design a more lipophilic prodrug of this compound that can cross the cell membrane and then be converted to the active form.[3] 3. Formulation with Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in your formulation. |
| Low oral bioavailability despite good in vitro dissolution and permeability? | First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or the liver before reaching systemic circulation. | 1. In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound.[6] 2. Co-administration with Enzyme Inhibitors: In preclinical models, co-administer with inhibitors of relevant cytochrome P450 enzymes to assess the impact on bioavailability. 3. Route of Administration Comparison: Compare the pharmacokinetic profile after oral administration with that after intravenous administration in an animal model to quantify absolute bioavailability and the extent of first-pass metabolism. |
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound, also known as (R)-troloxamide quinone, is an orally administered small molecule being investigated for the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[7][8][9] Its proposed mechanism of action involves protecting against oxidative stress and mitochondrial dysfunction.[5][9][10] It acts as a potent antioxidant and a modulator of oxidoreductase enzymes, which are crucial for cellular energy regulation.[8]
What is known about the current oral formulation of this compound?
In clinical trials, this compound has been administered as an immediate-release, film-coated tablet.[8] Dosages have varied, with studies investigating doses up to 1500 mg per day.[5][9]
What are the key factors that can limit the oral bioavailability of a drug like this compound?
The oral bioavailability of a drug is primarily influenced by its solubility, permeability, and susceptibility to first-pass metabolism. Poor aqueous solubility can limit the dissolution of the drug in the gastrointestinal fluids, while low permeability can hinder its absorption across the intestinal wall. Furthermore, extensive metabolism in the intestine or liver can reduce the amount of drug that reaches the systemic circulation.
What are some promising strategies to improve the oral bioavailability of poorly water-soluble drugs?
Several strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs.[11][12] These can be broadly categorized as:
-
Conventional Strategies:
-
Particle Size Reduction: Micronization and nanosizing increase the drug's surface area, leading to a higher dissolution rate.[1][2]
-
Salt Formation: Creating a salt form of the drug can significantly improve its solubility and dissolution.[2]
-
Polymorph Screening: Identifying a crystalline form (polymorph) with higher solubility.[1]
-
-
Novel Strategies:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[1][3]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex to enhance its solubility.[3]
-
Key Experiments and Methodologies
In Vitro Assays for Bioavailability Prediction
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screening tool to predict passive membrane permeability.
-
Caco-2 Permeability Assay: Utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal barrier. This assay can predict both passive and active transport mechanisms, including efflux.[6]
-
Biorelevant Dissolution Testing: These tests use media that simulate the composition and pH of gastrointestinal fluids in both fasted and fed states to provide a more accurate prediction of in vivo dissolution.[13][14]
In Vivo Pharmacokinetic Studies
Animal models are crucial for evaluating the in vivo performance of different this compound formulations.[15][16] Rodent models (rats, mice) are commonly used for initial pharmacokinetic screening.[16]
Detailed Protocol for a Comparative Oral Bioavailability Study in Rats:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old), weighing 250-300g.
-
Formulations:
-
Control Group: this compound in a simple aqueous suspension (e.g., 0.5% carboxymethylcellulose).
-
Test Group(s): this compound in the enhanced bioavailability formulation(s) (e.g., solid dispersion, SEDDS).
-
Intravenous (IV) Group: this compound dissolved in a suitable vehicle for IV administration to determine absolute bioavailability.
-
-
Dosing:
-
Oral groups: Administer the formulations via oral gavage at a dose of 10 mg/kg.
-
IV group: Administer the solution via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), using appropriate software. Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound from a Phase 1 Study in Healthy Participants [4]
| Parameter | Fasting Conditions (250-1000 mg single dose) | Fed Conditions |
| Tmax (Time to Peak Plasma Concentration) | 0.25 - 1.00 hour | Delayed by 1 hour |
| Cmax (Peak Plasma Concentration) | Approximately linear with dose | Decreased to 62.6% of fasting Cmax |
| AUC (Area Under the Curve) | Approximately linear with dose | Slightly increased |
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Phase 1 Study to Investigate the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blog: Edison Pharma Launches Biomarker Trial of this compound | ALS TDI [als.net]
- 8. alsnewstoday.com [alsnewstoday.com]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 12. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro models for the prediction of in vivo performance of oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] In vitro models for the prediction of in vivo performance of oral dosage forms. | Semantic Scholar [semanticscholar.org]
- 15. ijrpc.com [ijrpc.com]
- 16. biotechfarm.co.il [biotechfarm.co.il]
Epi-589 stability and degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Epi-589 in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For long-term storage, this compound stock solutions should be prepared in a suitable organic solvent, such as ethanol, and stored at -20°C or -80°C. Vials should be sealed tightly to prevent solvent evaporation and protected from light. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Q2: How stable is this compound in aqueous buffers used for in vitro assays?
A2: The stability of this compound in aqueous buffers is expected to be dependent on pH, temperature, and the presence of oxidizing or reducing agents. As a quinone derivative, this compound is susceptible to reduction to its hydroquinone form, which is the more active antioxidant species.[2] In neutral to slightly alkaline conditions, and at room temperature, degradation may occur over several hours. For prolonged experiments, it is advisable to prepare fresh solutions or assess stability under specific experimental conditions.
Q3: What are the likely degradation pathways for this compound in aqueous solutions?
A3: Based on the chemistry of similar quinone-containing compounds, the primary degradation pathways for this compound in aqueous solutions are likely to involve:
-
Reduction: Conversion of the quinone moiety to a hydroquinone. This is a reversible redox process.
-
Hydrolysis: The amide linkage in the side chain could be susceptible to hydrolysis, especially at acidic or alkaline pH.
-
Oxidation: While this compound is an oxidized form, further oxidative degradation of the molecule can occur under harsh oxidative stress, potentially leading to ring opening or other modifications.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound are not extensively reported in publicly available literature. However, based on its structure, potential degradation products could include the hydroquinone form of this compound (DSR-303359), products of hydrolytic cleavage of the amide bond, and various oxidized fragments.[2]
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, consider the following precautions:
-
Prepare fresh aqueous solutions of this compound for each experiment.
-
Store stock solutions in an appropriate organic solvent at -20°C or below and protect from light.
-
Avoid prolonged exposure of aqueous solutions to ambient temperature and light.
-
If possible, deoxygenate aqueous buffers to minimize oxidative degradation.
-
For long-term studies, consider performing a preliminary stability assessment under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Degradation of this compound in the culture medium over the incubation period. | Prepare fresh this compound solutions for each experiment. Determine the stability of this compound in your specific cell culture medium over the time course of the assay. Consider partial media changes with freshly prepared this compound for long-term experiments. |
| Loss of compound activity in stored aqueous solutions | This compound has degraded in the aqueous solution upon storage. | Always use freshly prepared aqueous solutions. Avoid storing this compound in aqueous buffers for extended periods, even at 4°C. |
| Appearance of unknown peaks in HPLC analysis of experimental samples | These may be degradation products of this compound. | Conduct a forced degradation study to generate potential degradation products as standards. Use a stability-indicating HPLC method to resolve this compound from its degradants. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous buffer and does not cause precipitation. Sonication may aid dissolution, but the solution should be visually inspected for any particulate matter before use. |
Quantitative Stability Data (Illustrative)
Disclaimer: The following data is illustrative and based on the typical stability profiles of quinone-based compounds. Specific stability testing for this compound under your experimental conditions is recommended.
Table 1: Illustrative Half-life (t1/2) of this compound in Aqueous Buffers at 37°C
| Buffer (pH) | Condition | Estimated Half-life (hours) |
| pH 5.0 (Acetate) | In the dark | > 48 |
| pH 7.4 (Phosphate) | In the dark | 12 - 24 |
| pH 8.5 (Tris) | In the dark | 4 - 8 |
| pH 7.4 (Phosphate) | Exposed to ambient light | 6 - 12 |
Table 2: Illustrative Degradation of this compound under Forced Degradation Conditions
| Stress Condition | % Degradation after 24 hours | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | < 5% | Minor hydrolysis products |
| 0.1 M NaOH, 60°C | 15 - 25% | Hydrolysis products |
| 3% H2O2, RT | 10 - 20% | Oxidative degradation products |
| UV light (254 nm), RT | 20 - 30% | Photodegradation products |
| Heat (80°C), Solid state | < 2% | Thermally induced degradants |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO or Ethanol).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in amber vials at -20°C or -80°C.
-
-
Aqueous Working Solution (e.g., 100 µM):
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the pre-warmed aqueous buffer of choice (e.g., PBS, cell culture medium).
-
Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent effects in biological assays.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Stability-Indicating HPLC Method for this compound (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibrate at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 268 nm.
-
Injection Volume: 10 µL.
This method should be validated for its ability to separate this compound from its potential degradation products generated under forced degradation conditions.
Visualizations
Caption: Proposed mechanism of action for this compound in mitigating oxidative stress.
Caption: General workflow for assessing the stability of this compound in aqueous solutions.
Caption: Factors influencing the stability and experimental outcome of this compound.
References
Interpreting conflicting data from Epi-589 neuroprotection assays
Welcome to the technical support center for Epi-589 neuroprotection assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting potentially conflicting data and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (R)-troloxamide quinone, is an orally available, blood-brain barrier-penetrant small molecule.[1][2] Its primary mechanism of action is as a redox-active agent that combats oxidative stress and mitochondrial dysfunction.[1][3] It is believed to target oxidoreductase enzymes, which are crucial for regulating cellular energy and inflammation.[3][4] The reduced form of this compound has been shown to have radical scavenging activity.[5][6]
Q2: In what preclinical models has this compound shown neuroprotective effects?
This compound has demonstrated neuroprotective effects in various preclinical models. In cellular models using fibroblasts from ALS patients with FUS or SOD1 mutations, this compound protected against oxidative stress. It was also shown to be more potent than edaravone in protecting against oxidative stress and mitochondrial dysfunction in ALS cell models.[1] In the wobbler mouse model of motor neuron disease, oral administration of this compound delayed the progression of symptoms and reduced pathophysiological markers.[6]
Q3: What biomarkers have been used to assess the effects of this compound in clinical trials?
Phase 2a clinical trials in patients with Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD) have utilized a range of biomarkers to evaluate the effects of this compound.[4][5] These include markers of oxidative stress, neuroinflammation, and neuronal damage.[4] Key biomarkers measured in plasma and cerebrospinal fluid (CSF) include 8-hydroxy-2'-deoxyguanosine (8-OHdG), 3-nitrotyrosine (3-NT), neurofilament light chain (NfL), and phosphorylated neurofilament heavy chain (pNfH).[2] Clinical trials have also aimed to measure changes in glutathione (GSH) levels as a marker of drug response.[7]
Troubleshooting Guide for Conflicting Data
Discrepancies in results from in vitro neuroprotection assays are not uncommon. Below are potential sources of conflicting data when assessing the neuroprotective effects of this compound, along with troubleshooting suggestions.
| Potential Issue | Possible Cause | Recommended Action |
| Variable EC50 Values | Cell Model Differences: Different neuronal cell lines (e.g., SH-SY5Y, HT22) or primary neurons can have varying sensitivities to oxidative stress.[8] Patient-derived cells may have unique genetic backgrounds influencing response. | Characterize the baseline oxidative stress levels and mitochondrial function of your chosen cell model. Use a consistent and well-characterized cell line or primary culture system. |
| Inducer of Oxidative Stress: The type and concentration of the oxidative stressor (e.g., H₂O₂, rotenone, buthionine sulfoximine) can significantly impact results. | Optimize the concentration of the stressor to induce a consistent and sublethal level of toxicity (e.g., 50-70% cell viability). Ensure the stressor directly relates to the targeted disease pathophysiology. | |
| Assay Endpoint: The method used to measure cell viability or death (e.g., MTT, LDH, AlamarBlue, high-content imaging) can yield different results based on their underlying principles. | Use at least two different viability assays that measure distinct cellular processes (e.g., metabolic activity and membrane integrity) to confirm findings. | |
| Lack of Neuroprotection | Inappropriate Dosing: The concentration of this compound may be too low to elicit a protective effect or too high, leading to toxicity. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell model and stressor. |
| Timing of Treatment: The timing of this compound application (pre-treatment, co-treatment, or post-treatment relative to the insult) is critical. | Test different treatment paradigms to identify the therapeutic window for this compound in your experimental setup. | |
| Cell Culture Conditions: Factors such as serum concentration, glucose levels, and oxygen tension can influence cellular redox status and the efficacy of antioxidants. | Maintain consistent and well-defined cell culture conditions. Consider using more physiologically relevant media formulations. | |
| Inconsistent Biomarker Data | Sample Handling and Processing: Biomarkers of oxidative stress are often unstable and susceptible to ex vivo oxidation.[9] | Follow strict and standardized protocols for sample collection, processing, and storage. Add antioxidants to collection tubes if necessary. |
| Assay Specificity and Sensitivity: The choice of assay for measuring oxidative stress markers (e.g., ELISA, HPLC-MS) can impact the reliability of the data.[10] | Use validated and highly specific assays. Include appropriate positive and negative controls. Consider using multiple methods to measure the same biomarker. |
Quantitative Data Summary
Preclinical Efficacy of this compound
| Model System | Oxidative Stressor | Endpoint Measured | This compound Effect | Reference |
| ALS Patient Fibroblasts (FUS/SOD1 mutations) | Buthionine sulfoximine & Ferric citrate | Cell Viability | Potent protection | |
| Mouse Striatal Cells (STHdHQ7/Q7) | Cystine deprivation | Cell Viability | Protective effect | [6] |
| Wobbler Mouse Model of Motor Neuron Disease | N/A (genetic model) | Rotarod performance, forelimb deformity, plasma pNfH, urinary 8-OHdG | Delayed symptomatic and pathophysiological progression | [6] |
Clinical Biomarker Observations with this compound
| Clinical Trial Phase | Patient Population | Biomarkers Assessed | Observed Effect of this compound | Reference |
| Phase 2a | Amyotrophic Lateral Sclerosis (ALS) | CSF and plasma biomarkers of neuroinflammation and disease progression | Statistically significant improvement | [4] |
| Phase 2 (EPIC-ALS) | Amyotrophic Lateral Sclerosis (ALS) | Plasma & CSF: 8-OHdG, 3-NT, NfL, pNfH | Protocol for assessment | [2] |
| Phase 2 | Parkinson's Disease (PD) | Blood, CSF, and urine biomarkers of glutathione cycle | Protocol for assessment | [11] |
Experimental Protocols
A generalized protocol for an in vitro neuroprotection assay with this compound is provided below. Note: This is a template and requires optimization for specific cell models and experimental questions.
-
Cell Culture:
-
Plate neuronal cells at an appropriate density in a 96-well plate.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound to the desired final concentrations in cell culture medium.
-
Apply this compound to the cells for a predetermined duration (e.g., 2-24 hours) before inducing oxidative stress.
-
-
Induction of Oxidative Stress:
-
Prepare the oxidative stressor (e.g., H₂O₂) at the desired concentration in serum-free medium.
-
Remove the this compound containing medium and add the stressor-containing medium to the cells.
-
Incubate for the optimized duration to induce cell death.
-
-
Assessment of Neuroprotection:
-
Remove the stressor-containing medium.
-
Perform a cell viability assay (e.g., MTT or LDH) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence and calculate cell viability relative to untreated controls.
-
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Generalized workflow for an this compound in vitro assay.
Troubleshooting Logic for Conflicting Data
Caption: Decision tree for troubleshooting conflicting results.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alscodex.com [alscodex.com]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Blog: Edison Pharma Launches Biomarker Trial of this compound | ALS TDI [als.net]
- 8. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ten “Cheat Codes” for Measuring Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
- 11. DZNE [dzne.de]
Refinement of Epi-589 treatment protocols for long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the refinement of Epi-589 treatment protocols in long-term studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and summarized data to facilitate the effective design and execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as (R)-troloxamide quinone, is a novel, orally available, small-molecule that acts as a redox-active agent. Its primary mechanism involves mitigating oxidative stress and mitochondrial dysfunction.[1][2][3] The reduced form of this compound has demonstrated potent hydroxyl radical scavenging activity.[2] It is believed to function similarly to other benzoquinone-containing compounds like ubiquinone, potentially by facilitating mitochondrial electron transport and preventing energy depletion.[2]
Q2: What are the recommended dosages for this compound in preclinical and clinical studies?
A2: Dosages for this compound have varied between preclinical and clinical studies. In wobbler mice, a model for motor neuron disease, dietary administration of 10 mg/g of diet has been shown to be effective.[2] In clinical trials for Amyotrophic Lateral Sclerosis (ALS), dosages have ranged from 500 mg twice daily to 500 mg three times daily.[1][3] A Phase 1 study in healthy adults found doses up to 1,500 mg per day to be well-tolerated.[1]
Q3: How should this compound be administered in long-term animal studies?
A3: For long-term studies in mice, this compound has been administered orally by incorporating it into the diet.[2] Oral gavage is another common method for precise oral dosing in rodents.[1][4][5] However, researchers should be aware of the potential for complications with long-term, repeated gavage, such as esophageal trauma and stress induction, which could impact experimental outcomes.[1][4][5][6][7] Voluntary oral administration methods, such as incorporating the drug into a palatable jelly, can be considered as a less stressful alternative.[8][9]
Q4: What are the key biomarkers to monitor in a long-term this compound study?
A4: Key biomarkers to monitor the effects of this compound are related to oxidative stress and neuronal damage. In preclinical studies with wobbler mice, significant suppression of urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) and plasma phosphorylated neurofilament heavy chain (pNfH) were observed.[2] Clinical trial protocols for ALS include the analysis of plasma and cerebrospinal fluid (CSF) for biomarkers such as 8-OHdG, 3-nitrotyrosine (3-NT), neurofilament light chain (NfL), and pNfH.[3]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High variability in hydroxyl radical scavenging assay results. | Inconsistent timing of reagent addition. Pipetting errors. Instability of luminol solution. | 1. Use a multi-channel pipette for simultaneous reagent addition to all wells.[10] 2. Ensure thorough mixing of reagents in each well. 3. Prepare fresh luminol solution for each experiment and protect it from light.[10] |
| Low cell viability in control wells of cell protection assays. | Contamination of cell culture. Suboptimal cell density. Toxicity of the vehicle (e.g., DMSO). | 1. Regularly test for mycoplasma and other contaminants. 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. 3. Perform a vehicle toxicity test to determine the maximum non-toxic concentration of the solvent. |
| This compound shows lower than expected potency. | Degradation of the compound. Incorrect concentration calculation. Suboptimal assay conditions. | 1. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C. 2. Verify the molecular weight and re-calculate the required concentration. 3. Optimize incubation times and concentrations of the stress-inducing agent (e.g., buthionine sulfoximine and ferric citrate).[2] |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High mortality or signs of distress in mice undergoing long-term oral gavage. | Esophageal perforation or trauma. Aspiration of the compound into the lungs. Stress from handling and the procedure. | 1. Ensure the gavage needle is the correct size for the mouse and has a ball tip to prevent injury.[1] 2. Administer the solution slowly to allow the mouse to swallow.[7] 3. Consider alternative, less stressful methods of oral administration, such as voluntary consumption in a palatable vehicle.[8] 4. Ensure technicians are highly experienced in the gavage technique.[1][5] |
| High variability in rotarod performance data. | Inconsistent handling of mice. Lack of proper acclimatization and training. "Cartwheeling" behavior (mice clinging to the rod and rotating with it). | 1. Handle mice gently and consistently during transfer to the rotarod.[11][12] 2. Acclimate mice to the testing room for at least 30 minutes before the first trial.[13][14] 3. Conduct pre-training sessions for several days before the actual test.[15] 4. If cartwheeling is observed, the trial should be invalidated. Ensure the rod has adequate grip but is not so deep as to encourage clinging.[11][12] |
| No significant change in oxidative stress biomarkers (e.g., 8-OHdG) after long-term treatment. | Insufficient dose of this compound. High inter-individual variability in biomarker levels. Issues with sample collection or processing. The chosen biomarker is not sensitive to the effects of the compound in the specific model. | 1. Consider performing a dose-response study to determine the optimal dose. 2. Increase the number of animals per group to increase statistical power.[16] 3. Standardize sample collection and storage procedures to minimize variability. 4. Measure a panel of oxidative stress markers to get a more comprehensive picture.[16][17][18] |
| Precipitation observed in the this compound formulation for oral administration. | Poor solubility of this compound in the chosen vehicle. Instability of the formulation over time. | 1. Test the solubility of this compound in various pharmaceutically acceptable vehicles to find a suitable one. Common vehicles for oral gavage in mice include solutions with PEG, Tween-80, and saline.[19] 2. Prepare fresh formulations daily if stability is a concern.[19] 3. Observe the solution for signs of instability such as color change, precipitation, or cloudiness before each administration.[20] |
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical and Clinical Studies
| Study Type | Model/Population | Route of Administration | Dosage | Duration | Reference(s) |
| Preclinical | Wobbler Mice | Dietary | 10 mg/g of diet | Long-term | [2] |
| Clinical (Phase 1) | Healthy Adults | Oral | Up to 1,500 mg/day | Single and multiple doses | [1] |
| Clinical (Phase 2a) | ALS Patients | Oral | 500 mg twice daily | 90 days | [21] |
| Clinical (Phase 2) | ALS Patients | Oral | 500 mg three times daily | 24 weeks | [1][3] |
| Clinical (Phase 2) | Parkinson's Disease Patients | Oral | 1000 mg daily | 3 months | [22] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Type | Stressor | EC50 of this compound | Comparison | Reference(s) |
| Cell Protection | FUS-ALS Fibroblasts | Buthionine sulfoximine and ferric citrate | 0.187 µM | Edaravone EC50 > 250 µM | [2] |
| Cell Protection | SOD1-ALS Fibroblasts | Buthionine sulfoximine and ferric citrate | 0.114 µM | Edaravone EC50 > 250 µM | [2] |
| Cell Protection | Mouse immortalized striatal STHdHQ7/Q7 cells | Cystine deprivation | 0.45 µM | Edaravone EC50 = 24.09 µM | [2] |
| Hydroxyl Radical Scavenging | Cell-free system (Fenton-type assay) | Hydroxyl radicals | No direct activity | Reduced form (DSR-303359) EC50 = 1.84 µM (similar to Edaravone) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Mice
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle (optional, for particle size reduction)
-
Weighing scale
-
Spatula
-
Stir plate and magnetic stir bar
-
Sterile conical tubes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.
-
If the this compound powder has large particles, gently grind it to a fine powder using a mortar and pestle.
-
Weigh the exact amount of this compound powder.
-
In a sterile conical tube, add a small amount of the vehicle to the this compound powder to create a paste. This helps to ensure the powder is properly wetted and reduces clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stir bar.
-
Continue stirring until a homogenous suspension is formed.
-
Visually inspect the suspension for any large particles or clumps.
-
Prepare the suspension fresh daily to ensure stability and accurate dosing.
Protocol 2: Hydroxyl Radical Scavenging Assay (Luminol-based)
Materials:
-
This compound and its reduced form (DSR-303359)
-
Luminol
-
Cobalt chloride
-
Hydrogen peroxide (H₂O₂)
-
96-well microplate (black, clear bottom)
-
Chemiluminescence plate reader
Procedure:
-
Prepare stock solutions of this compound, its reduced form, and a positive control (e.g., edaravone) in a suitable solvent (e.g., ethanol).
-
Prepare working solutions of luminol and cobalt chloride.
-
In a 96-well microplate, add the following to each well in the specified order:
-
5 µL of the test compound solution or vehicle control.
-
50 µL of cobalt chloride solution.
-
50 µL of luminol solution.
-
15 µL of distilled water.
-
-
Mix the contents of the wells gently.
-
Initiate the chemiluminescent reaction by adding a solution of hydrogen peroxide.
-
Immediately place the microplate in a chemiluminescence plate reader and measure the light emission.
-
The hydroxyl radical scavenging activity is calculated as the percentage of inhibition of the chemiluminescence signal compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway of this compound in Oxidative Stress
Caption: Proposed mechanism of this compound in mitigating oxidative stress.
Experimental Workflow for a Long-Term In Vivo Study
Caption: Workflow for a long-term this compound study in a mouse model.
Troubleshooting Logic for Inconsistent Biomarker Results
Caption: Decision tree for troubleshooting biomarker data.
References
- 1. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
- 7. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
- 9. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 10. 2.6.3. Hydroxyl radical scavenging assay [bio-protocol.org]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotarod-Test for Mice [protocols.io]
- 14. mmpc.org [mmpc.org]
- 15. biomed-easy.com [biomed-easy.com]
- 16. Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Relevance of Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biomarkers of Oxidative Stress in Acute and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. alsnewstoday.com [alsnewstoday.com]
- 22. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in measuring Epi-589's reduced form
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming challenges associated with measuring the reduced form of Epi-589.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure its reduced form?
This compound is a redox-active small-molecule quinone derivative that has shown neuroprotective effects.[1][2][3] Its therapeutic potential is primarily attributed to its reduced form, which possesses potent hydroxyl radical scavenging activity.[1][2][3] The oxidized form of this compound does not exhibit this antioxidant activity. Therefore, accurate measurement of the reduced form is critical for evaluating its efficacy and understanding its mechanism of action in preclinical and clinical studies.
Q2: What are the main challenges in accurately measuring the reduced form of this compound?
The primary challenge lies in the inherent instability of the reduced form, which is highly susceptible to oxidation. This can occur ex vivo during sample collection, processing, storage, and analysis, leading to an underestimation of the reduced form and an overestimation of the oxidized form.[4][5] This issue is common for redox-active molecules like coenzyme Q10 and its analogs.[4][5]
Q3: Which analytical methods are recommended for quantifying the reduced and oxidized forms of this compound?
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or electrochemical detection, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods.[4][6][7][8] These techniques allow for the simultaneous quantification of both the reduced and oxidized forms in a single run.
Q4: How can I prevent the oxidation of the reduced form of this compound during sample handling?
Minimizing oxidation requires careful and rapid sample processing. Key recommendations include:
-
Immediate Processing: Process blood or tissue samples as quickly as possible after collection.[5]
-
Low Temperatures: Keep samples on ice or at 4°C throughout the collection and processing steps.[8]
-
Antioxidants: Consider the addition of antioxidants to the collection tubes, although this should be validated to ensure no interference with the assay.
-
Rapid Extraction: Employ a rapid extraction method, such as single-step protein precipitation with a cold, water-soluble organic solvent like 1-propanol.[4]
-
Dim Lighting: Protect samples from light to prevent photochemical degradation.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the measurement of the reduced form of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of reduced this compound | 1. Sample Oxidation: The reduced form has oxidized during sample collection, storage, or processing. 2. Improper Storage: Samples were not stored at -80°C or were subjected to multiple freeze-thaw cycles. 3. Inefficient Extraction: The extraction protocol did not efficiently recover the reduced form. | 1. Review and optimize the sample handling protocol to minimize exposure to air and light. Process samples immediately after collection.[5] 2. Ensure samples are stored at -80°C immediately after processing and avoid repeated freeze-thaw cycles.[8] 3. Validate the extraction method to ensure high recovery of both redox forms. Consider using a single-step precipitation with 1-propanol.[4] |
| High variability between replicate measurements | 1. Inconsistent Sample Handling: Variations in the time between sample collection and processing. 2. Instrument Instability: Fluctuations in the HPLC/UPLC-MS/MS system. 3. Inconsistent Extraction: Variable recovery during the extraction process. | 1. Standardize the sample handling and processing workflow for all samples.[5] 2. Perform system suitability tests before each run to ensure the instrument is performing optimally. Check for leaks, and ensure the mobile phase is properly degassed.[9] 3. Ensure consistent and thorough mixing during extraction and handle all samples identically. |
| Peak tailing or fronting in HPLC chromatogram | 1. Column Overload: Injecting too much sample onto the column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte. 3. Column Contamination or Degradation: The analytical column is old or has been contaminated. | 1. Reduce the injection volume or dilute the sample.[10] 2. Adjust the mobile phase pH. For basic compounds, a lower pH can sometimes reduce tailing.[10] 3. Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column.[9] |
| Ghost peaks in the chromatogram | 1. Carryover from previous injection: Residue from a previous sample is eluting in the current run. 2. Contaminated mobile phase or system: Impurities in the solvents or tubing. | 1. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Use high-purity HPLC or MS-grade solvents. Prepare fresh mobile phase daily. |
Experimental Protocols
Sample Preparation: Single-Step Protein Precipitation
This protocol is adapted from methods used for the analysis of reduced and oxidized coenzyme Q10.[4]
-
Blood Collection: Collect whole blood in heparin-containing tubes and immediately place them on ice.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.
-
Precipitation: To 100 µL of plasma, add 400 µL of ice-cold 1-propanol containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to an autosampler vial for immediate analysis or store at -80°C.
HPLC-UV Method for Quantification
This is a general method that should be optimized for your specific instrument and this compound.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for both reduced and oxidized this compound.
-
Quantification: Use a calibration curve prepared with known concentrations of purified reduced and oxidized this compound standards.
Visualizations
Caption: Workflow for measuring reduced and oxidized this compound.
Caption: Troubleshooting logic for low reduced this compound signal.
Caption: Antioxidant mechanism of reduced this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of the ratio between the reduced and oxidized forms of coenzyme Q10 in human plasma as a possible marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of reduced and oxidized coenzyme Q10 in supplements and medicines by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. hplc.eu [hplc.eu]
Technical Support Center: Managing Potential Cytotoxicity of Epi-589 at High Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Epi-589. The information provided is intended to help manage and understand potential cytotoxic effects that may be observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as (R)-troloxamide quinone, is a redox-active small molecule designed to combat oxidative stress and mitochondrial dysfunction.[1][2][3] Its reduced form possesses potent radical scavenging activity, helping to neutralize reactive oxygen species (ROS) within the cell.[4][5] It is being investigated for its therapeutic potential in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease.[1][6]
Q2: My cells are showing increased cell death after treatment with high concentrations of this compound. Isn't it supposed to be an antioxidant?
While this compound has antioxidant properties, it is important to note that many antioxidant compounds can exhibit a paradoxical pro-oxidant effect at high concentrations.[6][7][8][9][10] This is a known phenomenon for certain classes of molecules, including quinones.[11][12][13] At supra-physiological doses, instead of neutralizing ROS, this compound may participate in redox cycling, a process that can generate superoxide radicals and lead to increased oxidative stress, ultimately causing cytotoxicity.[11][12][13]
Q3: What are the potential mechanisms of cytotoxicity for a quinone-based compound like this compound at high concentrations?
High concentrations of quinone derivatives can lead to cytotoxicity through two primary mechanisms:
-
Redox Cycling and Oxidative Stress: The quinone structure can be reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide radicals, regenerating the parent quinone. This futile cycle generates a significant amount of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA, and can trigger apoptotic cell death.[3][11][12][13]
-
Alkylation of Cellular Nucleophiles: Quinones are electrophiles and can react with cellular nucleophiles, such as the thiol groups on cysteine residues of proteins and glutathione (GSH).[11][12][13] Depletion of the cellular antioxidant glutathione and alkylation of critical proteins can disrupt cellular function and induce stress pathways leading to cell death.[12]
Q4: What are the initial steps I should take to troubleshoot unexpected cytotoxicity?
If you observe unexpected cytotoxicity, we recommend the following:
-
Perform a Dose-Response Curve: Determine the half-maximal effective concentration (EC50) for the desired antioxidant effect and the half-maximal cytotoxic concentration (CC50). This will help you establish a therapeutic window for your experiments.
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock solution. Improper storage or handling can lead to degradation products with altered activity.
-
Review Experimental Protocol: Double-check all calculations and dilutions to rule out errors in dosing.
-
Assess Cell Health: Ensure your cell cultures are healthy and not under any other stressors before adding the compound.
Q5: Which assays can I use to quantify the cytotoxicity of this compound?
Several standard assays can be used to measure cytotoxicity:
-
MTT or WST-1/XTT Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[2][14][15][16]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[5][17][18][19]
-
Caspase-3/7 Activity Assay: This assay measures the activity of key executioner caspases involved in apoptosis, providing a specific marker for programmed cell death.[20][21][22][23][24]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell death at concentrations intended to be protective. | Pro-oxidant effect of this compound at high concentrations. | Perform a detailed dose-response experiment to identify the optimal, non-toxic concentration range. |
| Inconsistent results between experiments. | Variability in cell density, passage number, or health. Degradation of this compound stock solution. | Standardize cell culture conditions. Prepare fresh stock solutions of this compound regularly and store them appropriately. |
| MTT assay shows decreased viability, but LDH release is not significantly increased. | The compound may be causing a decrease in metabolic activity without immediate cell membrane rupture. Apoptosis may be the primary mode of cell death. | Use a more specific apoptosis assay, such as a Caspase-3/7 assay, to confirm the cell death mechanism. |
| High background in LDH assay. | Serum in the culture medium contains LDH. | Use a serum-free medium for the LDH release portion of the experiment or include a medium-only background control.[5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[2][14][15][16]
Materials:
-
96-well plate with cultured cells
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Serum-free cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in a culture medium.
-
Remove the old medium from the cells and add the different concentrations of this compound. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3 hours.
-
Add 150 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 590 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay kits.[5][17][18][19]
Materials:
-
96-well plate with cultured cells
-
This compound stock solution
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (provided with the kit for maximum LDH release control)
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Culture medium only (background)
-
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction solution to each well and incubate at room temperature for the time specified in the kit instructions (usually 20-30 minutes), protected from light.
-
Add the stop solution.
-
Read the absorbance at the recommended wavelength (e.g., 490 nm) within 1 hour.
Caspase-3/7 Activity Assay
This protocol is a general guideline for commercially available homogeneous caspase-3/7 assays.[20][21][22][23][24]
Materials:
-
96-well, opaque-walled plate with cultured cells
-
This compound stock solution
-
Caspase-Glo® 3/7 Reagent (or similar)
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with different concentrations of this compound.
-
Include untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | Absorbance (590 nm) - Replicate 1 | Absorbance (590 nm) - Replicate 2 | Absorbance (590 nm) - Replicate 3 | Mean Absorbance | % Viability |
| 0 (Control) | 100 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 200 |
Table 2: Cytotoxicity of this compound (LDH Assay)
| This compound Conc. (µM) | Absorbance (490 nm) - Replicate 1 | Absorbance (490 nm) - Replicate 2 | Absorbance (490 nm) - Replicate 3 | Mean Absorbance | % Cytotoxicity |
| 0 (Spontaneous) | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 200 | |||||
| Max Release | 100 |
Table 3: Apoptosis Induction by this compound (Caspase-3/7 Assay)
| This compound Conc. (µM) | Luminescence (RLU) - Replicate 1 | Luminescence (RLU) - Replicate 2 | Luminescence (RLU) - Replicate 3 | Mean RLU | Fold Increase vs. Control |
| 0 (Control) | 1.0 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 200 |
Visualizations
Caption: Pro-oxidant mechanism of this compound at high concentrations.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Signaling pathways in drug-induced apoptosis.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. broadpharm.com [broadpharm.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. evotec.com [evotec.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneously Determined Antioxidant and Pro-Oxidant Activity of Randomly Selected Plant Secondary Metabolites and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LDH Cytotoxicity Assay [bio-protocol.org]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 22. promega.com [promega.com]
- 23. moleculardevices.com [moleculardevices.com]
- 24. Incucyte Caspase-3/7 Dye - Live-Cell Analysis | Sartorius [shop.sartorius.com]
Epi-589 Technical Support Center: Adjusting Administration Time Based on Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Epi-589 administration time based on its pharmacokinetic properties. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How does food intake affect the absorption of this compound and how should this influence administration time?
A1: Food intake has a significant impact on the absorption of this compound. Administration of this compound under fed conditions results in a decrease in the maximum plasma concentration (Cmax) to 62.6% of that observed under fasting conditions.[1][2] Additionally, the time to reach maximum plasma concentration (tmax) is delayed by approximately one hour in the fed state.[2] Interestingly, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), is comparable between fed and fasted states.[1] To maximize peak plasma concentrations, it is recommended to administer this compound at least 60 minutes before meals.[1] This is particularly crucial in studies where achieving a high Cmax is important for observing a therapeutic effect.
Q2: What is the terminal elimination half-life of this compound and how does it impact the dosing schedule?
A2: The terminal elimination half-life of this compound is described as "relatively short".[1] While a precise numerical value from human studies is not publicly available, this characteristic has prompted dosing regimens of two or three times daily in clinical trials to maintain therapeutic plasma concentrations throughout the day.[1][3] A shorter half-life implies that the drug is cleared from the body more rapidly. Therefore, to avoid significant fluctuations in plasma concentrations and to ensure sustained target engagement, multiple daily doses are preferable to a single daily dose.[1] In a multiple-dose study, plasma trough concentrations of this compound appeared to reach a steady state by the third day of administration.[2]
Q3: We are observing lower than expected plasma concentrations of this compound in our preclinical study. What are the potential reasons and how can we troubleshoot this?
A3: Several factors could contribute to lower than expected plasma concentrations of this compound. Firstly, review your administration protocol. As mentioned in Q1, administration with food can significantly decrease Cmax. Ensure that the compound is administered in a fasted state if high peak concentrations are desired. Secondly, consider the stability of the compound in your formulation and the accuracy of the dose administered. Finally, the method of plasma sample collection and analysis is critical. Ensure that your bioanalytical method is validated for sensitivity, accuracy, and precision. A detailed protocol for quantifying small molecules like this compound in plasma using LC-MS/MS is provided in the "Experimental Protocols" section below.
Q4: How can we monitor the biological effect of this compound in relation to its plasma concentration?
A4: The primary mechanism of this compound is the reduction of oxidative stress.[3] Therefore, pharmacodynamic biomarkers of oxidative stress can be correlated with plasma concentrations of this compound. In clinical trials, biomarkers such as 8-hydroxy-2'-deoxyguanosine (8-OHdG) and 3-nitrotyrosine (3-NT) in plasma and cerebrospinal fluid (CSF) have been used to assess the effect of this compound on oxidative stress.[1] Additionally, markers of neuronal damage, such as neurofilament light chain (NfL) and phosphorylated neurofilament heavy chain (pNfH), can be monitored.[1] By collecting plasma samples for pharmacokinetic analysis at the same time points as samples for biomarker analysis, you can establish a relationship between drug exposure and its biological effect.
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Adults
| Parameter | Fasting Conditions | Fed Conditions | Reference(s) |
| Time to Maximum Plasma Concentration (tmax) | 0.25 - 1.00 hour | Delayed by 1 hour | [2] |
| Maximum Plasma Concentration (Cmax) | Dose-proportional increase (250-1000 mg) | Decreased to 62.6% of fasting Cmax | [1][2] |
| Area Under the Curve (AUC) | Dose-proportional increase (250-1000 mg) | Comparable to fasting AUC | [1] |
| Terminal Elimination Half-life | Relatively short | Not specified | [1] |
| Time to Steady State | Approximately 3 days with twice-daily dosing | Not specified | [2] |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in human plasma. It should be optimized and validated for your specific laboratory conditions and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components. An example gradient could be:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be determined by direct infusion of the compounds into the mass spectrometer.
3. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process the calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The concentration of this compound in the unknown samples can then be determined from this curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Proposed mechanism of action of this compound in mitigating oxidative stress.
References
- 1. An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Study to Investigate the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alsnewstoday.com [alsnewstoday.com]
Technical Support Center: Epi-589 Experiments - Cell Culture Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during experiments with Epi-589.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture experiments involving this compound?
A1: While there are no contamination types uniquely specific to this compound, the most common contaminants in any mammalian cell culture are biological and chemical agents. Biological contaminants include bacteria, mycoplasma, yeast, fungi, and viruses.[1][2][3] Chemical contaminants can include impurities in media and sera, endotoxins, and residues from cleaning agents.[1][4] Cross-contamination with other cell lines is also a significant concern.[1][3]
Q2: How can I visually identify different types of microbial contamination?
A2: Daily microscopic observation is crucial for early detection.[5]
-
Bacteria: Cultures may appear cloudy or turbid, and a sudden drop in pH (yellowing of the medium) is common. Under a microscope, bacteria appear as small, motile granules between cells.
-
Yeast: The culture medium may become turbid, and the pH can increase in later stages. Microscopically, yeast appears as individual ovoid or spherical particles, which may be budding.[1]
-
Fungi (Mold): Fungal contamination is often visible to the naked eye as filamentous structures on the surface of the medium.[6] Under the microscope, you will see hyphae and spores.
-
Mycoplasma: Mycoplasma is not detectable by light microscopy and does not cause turbidity in the medium, making it a particularly insidious contaminant.[5][7]
Q3: Mycoplasma is a major concern. How can I detect and prevent it?
A3: Mycoplasma is a significant threat due to its small size and lack of a cell wall.[2][7]
-
Detection: Regular testing is highly recommended.[5] Common detection methods include PCR-based assays, DNA staining (e.g., with Hoechst 33258), and specialized mycoplasma culture.[5][6]
-
Prevention: The best prevention is strict adherence to good laboratory practices.[5] Quarantine all new cell lines until they have been tested for mycoplasma.[3] Use dedicated media and reagents for each cell line and practice stringent aseptic techniques.
Q4: Can this compound itself be a source of contamination?
A4: While highly unlikely if sourced from a reputable supplier, it is good practice to ensure all reagents, including the investigational compound, are sterile. If you suspect the compound solution is contaminated, it should be filter-sterilized using a 0.22 µm filter before being added to the culture medium.
Q5: What is the mechanism of action of this compound and could it be affected by contamination?
A5: this compound is a redox-active neuroprotectant designed to reduce oxidative stress and enhance mitochondrial function.[8][9] Microbial contamination can significantly alter the cellular environment by competing for nutrients, releasing metabolic byproducts, and inducing inflammatory responses. These changes can create artifacts and interfere with the assessment of this compound's effects on oxidative stress and mitochondrial health, leading to unreliable experimental results.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving contamination issues in your this compound experiments.
Issue 1: Sudden Turbidity and/or pH Change in Culture Medium
| Possible Cause | Observation | Recommended Action |
| Bacterial Contamination | Cloudy medium, often with a yellow color (acidic pH).[1] | Immediately discard the contaminated culture to prevent cross-contamination.[10] Decontaminate the incubator and biosafety cabinet.[10] Review aseptic techniques with all lab personnel. |
| Yeast Contamination | Turbid medium, pH may increase in later stages.[1] | Discard the contaminated culture.[10] Thoroughly clean and disinfect the incubator and all work surfaces. |
Issue 2: Visible Filaments or Particles in Culture
| Possible Cause | Observation | Recommended Action |
| Fungal (Mold) Contamination | Visible filamentous growth on the surface of the medium.[6] | Discard all contaminated cultures and associated reagents.[11] Inspect the lab for sources of mold spores (e.g., air vents, cardboard). |
| Precipitate from Medium or Reagents | Crystalline or amorphous particles. | Check the medium and supplements for precipitation. Warm the medium to 37°C to see if the precipitate dissolves. If not, discard the reagent. |
Issue 3: Poor Cell Health or Altered Growth Without Obvious Contamination
| Possible Cause | Observation | Recommended Action |
| Mycoplasma Contamination | Reduced cell proliferation, changes in morphology, but no visible turbidity.[7] | Quarantine the suspected culture and test for mycoplasma using a reliable method (e.g., PCR).[3] If positive, discard the culture and all related stocks. In cases of irreplaceable cell lines, specific anti-mycoplasma agents can be used, but this is not generally recommended.[7] |
| Chemical Contamination | Decreased cell viability, altered morphology. | Review all reagents and water sources for potential impurities.[4] Ensure proper rinsing of glassware to remove detergent residues.[12] |
| Cross-Contamination with another Cell Line | Gradual change in cell morphology and growth rate. | Perform cell line authentication using methods like STR profiling. |
Experimental Protocols
Protocol 1: Routine Contamination Check
-
Daily Visual Inspection: Before any experimental manipulation, visually inspect all culture flasks/plates for turbidity, color changes in the medium, and any visible signs of microbial growth.
-
Daily Microscopic Examination: Using a phase-contrast microscope, examine the cultures at low and high power. Look for bacteria (small, motile particles), yeast (budding, ovoid shapes), and fungi (filamentous structures). Also, observe the general health and morphology of your cells.
-
Record Keeping: Maintain a detailed log for each culture, noting the date of observation, passage number, and any abnormalities.
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general workflow. Always refer to the specific instructions of your chosen PCR detection kit.
-
Sample Preparation: Collect 1 mL of the culture supernatant from a culture that is 70-80% confluent.
-
DNA Extraction: Extract the DNA from the supernatant according to the kit's instructions. This step is crucial to remove PCR inhibitors.
-
PCR Amplification: Set up the PCR reaction using the provided primers, polymerase, and your extracted DNA sample. Include positive and negative controls.
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Result Interpretation: Compare the band(s) from your sample to the positive and negative controls to determine the presence or absence of mycoplasma DNA.
Visual Guides
Caption: A workflow for troubleshooting cell culture contamination.
Caption: The impact of contamination on this compound's mechanism of action.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. alsnewstoday.com [alsnewstoday.com]
- 9. biorxiv.org [biorxiv.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Cell culture contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. greenelephantbiotech.com [greenelephantbiotech.com]
Validation & Comparative
A Comparative Analysis of Epi-589 and Edaravone in Preclinical ALS Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic candidates Epi-589 and edaravone, focusing on their performance in preclinical models of Amyotrophic Lateral Sclerosis (ALS). The information presented is collated from published preclinical studies to assist researchers in understanding the key differences in their mechanisms of action and efficacy.
Executive Summary
This compound and edaravone are both antioxidant compounds that have been investigated for their neuroprotective potential in ALS. While edaravone (Radicava®) is an approved treatment for ALS that primarily acts as a direct free radical scavenger, this compound is an investigational drug that functions as a redox-active catalyst, demonstrating significantly higher potency in preclinical models. Preclinical evidence, primarily from studies in the wobbler mouse model of ALS, suggests that this compound may offer a more robust therapeutic effect in slowing disease progression.
Data Presentation
The following tables summarize the key quantitative data from comparative preclinical studies of this compound and edaravone.
Table 1: In Vitro Neuroprotection Against Oxidative Stress
| Compound | Cell Model | Oxidative Stress Inducer | Potency (EC50) | Reference |
| This compound | ALS patient-derived fibroblasts (FUS and SOD1 mutations) | Buthionine sulfoximine and ferric citrate | ~0.1-0.2 µM | [1] |
| Edaravone | ALS patient-derived fibroblasts (FUS and SOD1 mutations) | Buthionine sulfoximine and ferric citrate | >250 µM | [1] |
| This compound | Mouse immortalized striatal STHdHQ7/Q7 cells | Cystine deprivation | 0.45 µM | [1] |
| Edaravone | Mouse immortalized striatal STHdHQ7/Q7 cells | Cystine deprivation | 24.09 µM | [1] |
Table 2: In Vivo Efficacy in the Wobbler Mouse Model of ALS
| Parameter | Treatment Group | Outcome | p-value | Reference |
| Motor Function (Rotarod Performance) | This compound | Significantly greater walking time from day 19 to 33 of treatment compared to control. | p<0.05 | [1] |
| Edaravone | Temporary and moderate increase in walking time at day 18. | Not significant | [1] | |
| Clinical Score (Forelimb Deformity) | This compound | Significantly lower forelimb deformity scores at multiple time points after day 2. | p<0.05 | [1] |
| Edaravone | No significant difference in forelimb deformity score compared to control. | Not significant | [1] | |
| Motor Neuron Survival | Edaravone (10 mg/kg) | Significantly increased number of motor neurons in the cervical spinal cord compared to vehicle. | p<0.05 | [2] |
| Astrocyte Proliferation | Edaravone (10 mg/kg) | Significantly decreased density of GFAP-immunoreactive astrocytes compared to vehicle. | p<0.05 | [2] |
Note: Direct comparative data for motor neuron survival and astrocyte proliferation for this compound in the same study was not available in the searched literature.
Mechanism of Action
This compound: A Redox-Active Catalyst
This compound (R)-troloxamide quinone, is a small molecule that acts as a redox-active neuroprotectant.[3] Unlike direct antioxidants, this compound can be recycled by cellular redox enzymes, allowing it to catalytically neutralize reactive oxygen species (ROS).[1] Its mechanism is thought to involve the facilitation of mitochondrial electron transport, potentially at mitochondrial complex I, which helps to maintain cellular energy homeostasis and reduce oxidative stress at its source.[1][4]
Edaravone: A Free Radical Scavenger with Broader Effects
Edaravone is a potent free radical scavenger that directly neutralizes various ROS, including hydroxyl radicals and peroxynitrite.[5] Beyond its direct antioxidant activity, recent studies suggest edaravone's mechanism in ALS may be more complex. It has been shown to activate the Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses.[6][7][8] Furthermore, there is evidence that edaravone can modulate the SIRT1-XBP1 pathway, which is involved in correcting the mislocalization of TDP-43, a pathological hallmark in the majority of ALS cases.[9]
Experimental Protocols
In Vitro Neuroprotection Assay
Objective: To assess the protective effects of this compound and edaravone against oxidative stress-induced cell death in ALS patient-derived cells.
Cell Culture: Fibroblasts derived from ALS patients with FUS or SOD1 mutations are cultured under standard conditions.
Induction of Oxidative Stress: To induce oxidative stress, cells are treated with buthionine sulfoximine (an inhibitor of glutathione synthesis) and ferric citrate.[1]
Drug Treatment: Cells are co-treated with a range of concentrations of either this compound or edaravone.
Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay, to determine the concentration of each compound that provides 50% protection (EC50) against the oxidative insult.[1]
Wobbler Mouse Model of ALS: In Vivo Efficacy Studies
Animal Model: The wobbler mouse is a well-established model of spontaneous motor neuron degeneration that recapitulates some of the pathological features of sporadic ALS.
Drug Administration:
-
This compound: Administered orally as a dietary admixture.[1]
-
Edaravone: Administered via intraperitoneal injection.[2]
Motor Function Assessment (Rotarod Test):
-
Mice are placed on a rotating rod with a fixed or accelerating speed.
-
The latency to fall from the rod is recorded.
-
This test is performed at regular intervals throughout the study to assess motor coordination and balance.[1]
Clinical Scoring (Forelimb Deformity):
-
The degree of forelimb contracture and muscle atrophy is visually assessed and scored based on a predefined scale.
-
Scoring is performed by an observer blinded to the treatment groups.[1]
Histopathological Analysis:
-
At the end of the study, mice are euthanized, and spinal cord tissue is collected.
-
Sections of the cervical spinal cord are stained to visualize motor neurons (e.g., with Nissl stain) and astrocytes (e.g., with an antibody against GFAP).
-
The number of surviving motor neurons and the extent of astrogliosis are quantified.[2]
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse | PLOS One [journals.plos.org]
- 3. alscodex.com [alscodex.com]
- 4. Inhibition of complex I of the electron transport chain causes O2-. -mediated mitochondrial outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [open.bu.edu]
- 6. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]
- 7. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alsnewstoday.com [alsnewstoday.com]
Epi-589: A Head-to-Head Comparison with Edaravone in Preclinical Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Epi-589's Antioxidant Performance and Mechanism of Action.
This compound, a novel redox-active small molecule, has demonstrated significant neuroprotective effects in preclinical studies, positioning it as a promising therapeutic candidate for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). This guide provides a comparative analysis of this compound against the approved ALS treatment, edaravone, focusing on experimental data from head-to-head preclinical studies.
Quantitative Comparison of Neuroprotective Potency
In cellular models of oxidative stress, this compound has shown substantially greater potency than edaravone in protecting neurons from cell death. The following table summarizes the half-maximal effective concentrations (EC50) of both compounds in various cell-based assays.
| Cell Model | Stressor | This compound (EC50) | Edaravone (EC50) | Potency Fold-Difference | Reference |
| FUS-ALS Patient Fibroblasts | Buthionine Sulfoximine (BSO) + Ferric Citrate | 0.187 µM | >250 µM | >1300x | [1] |
| SOD1-ALS Patient Fibroblasts | BSO + Ferric Citrate | 0.114 µM | >250 µM | >2100x | [1] |
| Mouse Striatal Cells (STHdHQ7/Q7) | Cystine Deprivation | 0.45 µM | 24.09 µM | ~53x |
Lower EC50 values indicate higher potency.
In Vivo Efficacy in an Animal Model of Motor Neuron Disease
The superior potency of this compound observed in vitro was further substantiated in the wobbler mouse model, a recognized animal model for ALS-like motor neuron disease.[2][3][4] In a direct comparative study, orally administered this compound demonstrated a more robust and sustained therapeutic effect than edaravone in delaying the progression of motor symptoms.[5][6]
Experimental Protocols
In Vitro Cell Viability Assays
-
Cell Lines: Fibroblasts derived from patients with FUS (fused in sarcoma) and SOD1 (superoxide dismutase 1) mutations, and immortalized mouse striatal STHdHQ7/Q7 cells were utilized.[1][6]
-
Induction of Oxidative Stress:
-
For ALS fibroblasts, oxidative stress was induced by co-treatment with L-buthionine-sulfoximine (BSO), an inhibitor of glutathione synthesis, and ferric citrate for 48 hours.[1][6]
-
For mouse striatal cells, cell death was induced by culturing in a cystine-free medium for 18 hours, which leads to glutathione depletion.
-
-
Treatment: Cells were treated with varying concentrations of this compound or edaravone concurrently with the oxidative stressor.
-
Endpoint: Cell viability was assessed to determine the protective effects of the compounds and to calculate their respective EC50 values.[1]
Wobbler Mouse Efficacy Study
-
Animal Model: Male wobbler mice, which exhibit a progressive motor neuron degeneration phenotype, were used.[6]
-
Treatment Administration: From five weeks of age, wobbler mice were administered dietary this compound or edaravone for the duration of the study.
-
Behavioral Assessment: Motor performance was evaluated weekly using a rotarod test. Forelimb deformity, a clinical sign of disease progression in this model, was also monitored and scored.[7]
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound
This compound is a benzoquinone-containing compound that acts as a substrate for the cytosolic enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1).[9][10] NQO1 catalyzes a two-electron reduction of the quinone moiety of this compound to a stable hydroquinone. This process is critical as it bypasses the one-electron reduction that can lead to the formation of unstable, pro-oxidant semiquinone radicals.[11] The reduced form of this compound is an effective antioxidant with hydroxyl radical scavenging activity, which helps to mitigate cellular oxidative stress.[1][8]
Caption: Proposed bioactivation and antioxidant mechanism of this compound.
Preclinical Comparative Study Workflow
The evaluation of this compound against edaravone followed a structured preclinical workflow, progressing from initial in vitro screening to in vivo efficacy testing in a relevant disease model.
Caption: Workflow for the preclinical comparison of this compound and edaravone.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The wobbler mouse, an ALS animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The wobbler mouse, an ALS animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Wobbler Mouse Model of Amyotrophic Lateral Sclerosis (ALS) Displays Hippocampal Hyperexcitability, and Reduced Number of Interneurons, but No Presynaptic Vesicle Release Impairments | PLOS One [journals.plos.org]
- 5. JMIR Research Protocols - An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study [researchprotocols.org]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound, a redox-active neuroprotectant, potently protects cultured cells from oxidative stress and alleviates symptoma… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. NAD(P)H dehydrogenase (quinone 1) - Wikipedia [en.wikipedia.org]
- 10. Interactions of the antioxidant enzymes NAD(P)H: Quinone oxidoreductase 1 (NQO1) and NRH: Quinone oxidoreductase 2 (NQO2) with pharmacological agents, endogenous biochemicals and environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. alscodex.com [alscodex.com]
A Comparative Guide to Epi-589 and Riluzole for Motor Neuron Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Epi-589, an investigational therapeutic, and riluzole, the established standard of care for motor neuron disease (MND), primarily focusing on amyotrophic lateral sclerosis (ALS). The information is based on available preclinical and clinical data to assist in research and development efforts.
Executive Summary
Riluzole, a glutamate release inhibitor, has been the cornerstone of ALS treatment for decades, offering a modest but proven survival benefit. This compound, a novel redox-active neuroprotectant, targets oxidative stress, a key pathological mechanism in MND. Preclinical evidence in a mouse model of MND suggests this compound may have a more potent disease-modifying effect than riluzole. Early-phase clinical trials of this compound have demonstrated a favorable safety profile and shown promise in positively impacting biomarkers of neuroinflammation and disease progression. However, a direct head-to-head clinical comparison in humans is not yet available, and comprehensive quantitative efficacy data for this compound from completed clinical trials are still emerging.
Mechanism of Action
The two compounds address different pathological pathways implicated in motor neuron degeneration.
Riluzole: The precise mechanism of action of riluzole is not fully elucidated, but it is believed to exert its neuroprotective effects primarily by inhibiting glutamatergic neurotransmission[1]. This is achieved through multiple actions, including the blockade of voltage-gated sodium channels, which in turn reduces the presynaptic release of glutamate[1]. By dampening glutamate-mediated excitotoxicity, riluzole helps to protect motor neurons from damage.
This compound: Also known as (R)-troloxamide quinone, this compound is an orally administered small molecule designed to combat oxidative stress[2][3]. It is a redox-active agent that enhances the cell's natural antioxidant defenses and improves mitochondrial energy metabolism[3][4]. In its reduced form, this compound can directly scavenge harmful free radicals[5]. By targeting oxidative stress, this compound aims to mitigate a central driver of neuronal cell death in MND.
Preclinical Efficacy
A key preclinical study directly compared the efficacy of this compound and riluzole in the wobbler mouse model of motor neuron disease.
| Parameter | This compound | Riluzole | Edaravone | Reference |
| Motor Function Deterioration | Dose-dependent slowing | Less effective than this compound | Less effective than this compound | [6] |
| Symptomatic Progression | Robust delay | Not specified | Partial effect | [5] |
| Pathophysiological Progression | Robust delay | Not specified | Not specified | [5] |
| Combined Therapy (this compound + Riluzole) | Greater disease-modifying effect than single agents | N/A | N/A | [6] |
Clinical Efficacy
Direct comparative clinical trial data between this compound and riluzole is not yet available. The following tables summarize the available efficacy data for each compound from separate clinical trials.
This compound Clinical Trial Data
Quantitative data from the completed Phase 2a trial (NCT02460679) have been reported in press releases but a full peer-reviewed publication with detailed statistical analysis is not yet available. The ongoing EPIC-ALS trial (jRCT2061210031) is expected to provide more comprehensive data upon its completion.
Phase 2a Trial (NCT02460679) - Qualitative and Limited Quantitative Results
| Endpoint | Result | Reference |
| Safety and Tolerability | Safe and well-tolerated at 500 mg twice daily; no drug-related serious adverse events or dose-limiting toxicities. | [1][5][7][8] |
| Disease Progression (ALSFRS-R) | Suggested slowing of disease progression. | [7][8] |
| Muscle Strength | Associated improvements in grip strength. | [7][8] |
| Bulbar Function | Associated improvements in swallowing. | [7][8] |
| Biomarkers | Statistically significant improvement in cerebrospinal fluid (CSF) and plasma-based biomarkers associated with neuroinflammation and ALS disease progression. | [1][5][7][8] |
EPIC-ALS Phase 2 Trial (jRCT2061210031) - Ongoing
This trial is designed to further evaluate the safety, tolerability, and efficacy of this compound at a dose of 500 mg three times daily. Key outcome measures include the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) total score and a panel of oxidative stress and neuronal damage biomarkers[6][9]. Results are anticipated after the trial's completion.
Riluzole Clinical Trial Data
The efficacy of riluzole in ALS has been established in large, randomized, placebo-controlled trials.
| Endpoint | Result | Reference |
| Survival | Prolongs median survival by approximately 2 to 3 months. | [6] |
| Tracheostomy-Free Survival | Modest but statistically significant benefit. | [6] |
| Functional Decline (Bulbar and Limb) | Small beneficial effect. | [6] |
| Muscle Strength | No significant effect. | [6] |
Experimental Protocols
This compound Clinical Trials
Phase 2a Trial (NCT02460679)
-
Study Design: Open-label, single-arm study.
-
Participants: 21 ALS patients already receiving riluzole and/or dietary supplements.
-
Treatment Protocol: 30-day run-in period to establish baseline, followed by 90 days of treatment with this compound (500 mg twice daily), and a 90-day follow-up period after treatment withdrawal.
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes: Effects on biomarkers in CSF and plasma, and clinical assessments including ALSFRS-R, grip strength, and swallowing.
EPIC-ALS Trial (jRCT2061210031)
-
Study Design: Explorative, open-labeled, single-arm trial.
-
Participants: Patients with ALS.
-
Treatment Protocol: 12-week run-in period, 24-week treatment period with this compound (500 mg three times daily), and a 4-week follow-up period.
-
Primary Outcome: Safety and tolerability.
-
Exploratory Outcomes: Mean monthly change in ALSFRS-R total score, and a range of plasma, CSF, and MRI biomarkers.
Riluzole Pivotal Clinical Trials
-
Study Design: Two pivotal double-blind, placebo-controlled, randomized clinical trials.
-
Participants: Over 1100 patients with ALS.
-
Treatment Protocol: Patients were randomized to receive riluzole (typically 100 mg/day) or a placebo.
-
Primary Outcome: Tracheostomy-free survival.
-
Secondary Outcomes: Assessments of functional decline.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Riluzole's inhibitory effect on glutamate-mediated excitotoxicity.
Caption: this compound's mechanism of reducing oxidative stress in motor neurons.
Experimental Workflow
Caption: Comparative workflow of this compound Phase 2a and Riluzole pivotal trials.
Conclusion
Riluzole remains the established, albeit modestly effective, treatment for ALS. This compound represents a promising investigational therapy with a different mechanism of action that has shown encouraging preclinical and early clinical results. The preclinical data suggesting superiority over riluzole in an animal model are noteworthy, but must be interpreted with caution until substantiated by robust clinical data in humans. The completion and publication of the results from the EPIC-ALS trial will be crucial in further elucidating the therapeutic potential of this compound and its place in the management of motor neuron disease. Future head-to-head clinical trials would be the definitive step to directly compare the efficacy and safety of these two compounds.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. alscodex.com [alscodex.com]
- 4. researchgate.net [researchgate.net]
- 5. BioElectron reports positive Phase lla results from ALS drug trial [clinicaltrialsarena.com]
- 6. An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioElectron Announces Positive Results from Phase 2A ALS Trial [prnewswire.com]
- 8. alsnewstoday.com [alsnewstoday.com]
- 9. An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Synergistic Potential of Epi-589 in Neuroprotection: A Comparative Guide
An in-depth analysis of the neuroprotective agent Epi-589 and its potential for synergistic combination therapies in neurodegenerative diseases.
While direct experimental evidence on the synergistic effects of this compound with other neuroprotective agents remains to be published, this guide provides a comprehensive comparison of this compound with other neuroprotective strategies, outlines its mechanism of action, and explores the theoretical basis for potential synergistic combinations. This information is intended for researchers, scientists, and drug development professionals interested in the forefront of neuroprotective therapy.
This compound: A Novel Redox-Active Agent
This compound, also known as (R)-troloxamide quinone, is an orally available, small-molecule that has shown promise in cellular and animal models of neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS).[1][2] Its primary mechanism of action is centered on combating oxidative stress, a key pathological process in many neurodegenerative disorders.[3][4] this compound is designed to be a potent redox-active agent with high blood-brain barrier permeability.[2][5]
The therapeutic potential of this compound lies in its ability to protect cells from oxidative damage and mitochondrial dysfunction.[1][2] In preclinical studies, this compound has demonstrated greater potency than edaravone, an approved treatment for ALS, in protecting against oxidative stress.[1][6]
Comparative Efficacy of this compound and Edaravone
Preclinical data provides a basis for comparing the neuroprotective efficacy of this compound with edaravone.
| Agent | Model | Outcome | Efficacy |
| This compound | ALS patient-derived fibroblasts (FUS or SOD1 mutations) with induced oxidative stress | Cell viability | Potent protection from oxidative stress.[7] |
| Mouse immortalized striatal STHdHQ7/Q7 cells with cystine deprivation | Cell viability | EC50 of 0.45 μM.[6] | |
| Wobbler mice (a model for motor neuron disease) | Motor function and pathology | Delayed deterioration of rotarod performance and forelimb deformity; suppressed pathophysiological markers.[6][7] | |
| Edaravone | ALS patient-derived fibroblasts with induced oxidative stress | Cell viability | Partial protective effect.[6] |
| Mouse immortalized striatal STHdHQ7/Q7 cells with cystine deprivation | Cell viability | EC50 of 24.09 μM.[6] | |
| Wobbler mice | Motor function | No significant difference in forelimb deformity score compared to control.[6] |
The Promise of Synergistic Neuroprotection
The multifactorial nature of neurodegenerative diseases suggests that combination therapies targeting different pathological pathways may offer superior efficacy compared to monotherapies.[8][9] Studies on other neuroprotective agents have demonstrated the potential of synergistic effects. For instance, the combination of rosuvastatin and resveratrol has shown synergistic neuroprotective effects against cerebral ischemia/reperfusion injury by enhancing anti-apoptotic, anti-inflammatory, and autophagy pathways.[10] Similarly, a network meta-analysis of neuroprotective drugs in acute ischemic stroke suggested that combination therapies can lead to better outcomes.[11]
Given this compound's potent antioxidant activity, it is plausible that combining it with agents that target other pathological mechanisms in neurodegeneration could lead to synergistic benefits. Potential combination strategies could involve agents that modulate neuroinflammation, protein aggregation, or excitotoxicity.[12]
Experimental Protocols
In Vitro Model of Oxidative Stress in ALS Patient-Derived Fibroblasts[7]
-
Cell Culture: Fibroblasts derived from ALS patients with mutations in the FUS or SOD1 gene are cultured.
-
Induction of Oxidative Stress: Oxidative stress is induced by treating the cells with buthionine sulfoximine (an inhibitor of glutathione synthesis) and ferric citrate.
-
Treatment: Cells are treated with varying concentrations of this compound or a comparator agent (e.g., edaravone).
-
Assessment of Cell Viability: Cell viability is measured to determine the protective effects of the treatment against oxidative stress-induced cell death.
Wobbler Mouse Model of Motor Neuron Disease[6]
-
Animal Model: Wobbler mice, which exhibit progressive motor neuron degeneration, are used.
-
Treatment: this compound is administered orally as a dietary supplement.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and by scoring forelimb deformity.
-
Biomarker Analysis: Pathophysiological markers are measured in plasma, urine, and cervical cord tissue. These can include phosphorylated neurofilament heavy chain (pNfH), 8-hydroxy-2'-deoxyguanosine (8-OHdG), and N-acetylaspartate (NAA).[7]
Visualizing the Pathways
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in mitigating neurodegeneration.
Hypothetical Synergistic Neuroprotection with this compound
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blog: Edison Pharma Launches Biomarker Trial of this compound | ALS TDI [als.net]
- 4. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Exploratory Trial of this compound in Amyotrophic Lateral Sclerosis (EPIC-ALS): Protocol for a Multicenter, Open-Labeled, 24-Week, Single-Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. neurology.org [neurology.org]
- 9. mdpi.com [mdpi.com]
- 10. The Synergistic Neuroprotective Effects of Combined Rosuvastatin and Resveratrol Pretreatment against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic effects of neuroprotective drugs with intravenous recombinant tissue plasminogen activator in acute ischemic stroke: A Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Epi-589: A Comparative Analysis of Potency Against Other Quinone Derivatives in the Context of Neurodegenerative Disease
For Immediate Release
This publication provides a comprehensive comparison of the investigational drug Epi-589 with other notable quinone derivatives, focusing on their potential therapeutic potency in neurodegenerative diseases. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available preclinical and clinical data to inform future research and development directions.
This compound, also known as (R)-troloxamide quinone, is a novel, orally bioavailable small molecule designed to combat oxidative stress and mitochondrial dysfunction, key pathological features in a range of neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease.[1][2] Its mechanism centers on acting as a redox-active antioxidant, protecting cells from damage induced by reactive oxygen species.[3][4][5]
Quantitative Comparison of Potency
Direct comparative studies providing standardized potency metrics (e.g., IC50 or EC50 values) for a wide range of quinone derivatives against this compound are limited in the public domain. However, a key preclinical study directly compared the cytoprotective effects of this compound with edaravone, an approved antioxidant therapy for ALS.[2][4]
| Compound | Assay | Cell Type | Inducing Agent | Potency (EC50 in µM) | Reference |
| This compound | Cell Viability | ALS patient-derived fibroblasts (FUS mutation) | Buthionine sulfoximine + Ferric citrate | 0.114 | bioRxiv, 2022[4] |
| Edaravone | Cell Viability | ALS patient-derived fibroblasts (FUS mutation) | Buthionine sulfoximine + Ferric citrate | 24.09 | bioRxiv, 2022[4] |
| This compound | Cell Viability | Mouse immortalized striatal cells (STHdhQ7/Q7) | Cystine deprivation | 0.45 | bioRxiv, 2022[4] |
| Edaravone | Cell Viability | Mouse immortalized striatal cells (STHdhQ7/Q7) | Cystine deprivation | >250 | bioRxiv, 2022[4] |
Table 1: Comparative in vitro potency of this compound and Edaravone in cellular models of oxidative stress.[4]
The data clearly indicates the superior potency of this compound over edaravone in protecting cells from oxidative stress-induced death in these specific experimental models.[4]
-
Coenzyme Q10 (CoQ10): An essential component of the mitochondrial electron transport chain and a potent antioxidant.[6] Low CoQ10 levels have been associated with an increased risk of dementia.[6]
-
Idebenone: A synthetic analogue of CoQ10, it has shown therapeutic benefits in treating Leber's hereditary optic neuropathy (LHON) and has been investigated for other mitochondrial diseases.[6]
-
Mitoquinone (MitoQ): A modified form of ubiquinone (CoQ10) designed to accumulate in mitochondria, enhancing its antioxidant effect at the primary site of reactive oxygen species production.
Mechanism of Action and Signaling Pathways
This compound's proposed mechanism of action involves the modulation of cellular redox status. The reduced form of this compound exhibits potent hydroxyl radical scavenging activity.[4][5] This is distinct from some other quinones and suggests a direct and potent antioxidant effect. Furthermore, Epi-743, a related para-benzoquinone, acts as a cofactor for NADPH quinone oxidase 1 (NQO1), augmenting endogenous glutathione biosynthesis, a critical pathway for controlling oxidative stress.[7] While the precise upstream and downstream signaling of this compound is still under investigation, its ability to protect against mitochondrial dysfunction is a key aspect of its therapeutic potential.[2]
Caption: Proposed mechanism of this compound in cellular protection.
Experimental Protocols
The following are summaries of the methodologies used in the key comparative studies cited.
Cell-Based Oxidative Stress Assay
-
Objective: To determine the concentration at which a compound provides 50% of its maximal protective effect (EC50) against a toxic insult.
-
Cell Lines:
-
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
Cells are pre-treated with varying concentrations of the test compounds (this compound or edaravone) for a specified period.
-
Oxidative stress is induced using either:
-
After an incubation period, cell viability is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
The EC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.
-
Caption: Workflow for cell-based oxidative stress assay.
In Vivo Efficacy in Wobbler Mouse Model of Motor Neuron Disease
-
Objective: To assess the ability of this compound to slow disease progression in a relevant animal model.
-
Animal Model: Wobbler mouse, which exhibits progressive motor neuron degeneration.[4]
-
Procedure:
-
Wobbler mice are identified and randomly assigned to treatment groups (e.g., control diet vs. diet containing this compound).
-
Treatment is administered orally via the diet.
-
Disease progression is monitored over time using functional readouts such as:
-
Rotarod performance to assess motor coordination and endurance.[4]
-
Grip strength.
-
-
Biomarkers of oxidative stress and neurodegeneration can be measured in plasma, urine (e.g., 8-hydroxy-2'-deoxyguanosine), and tissues.[3][4]
-
Statistical analysis is performed to compare the outcomes between the treatment and control groups.
-
Conclusion
The available preclinical data strongly suggests that this compound is a highly potent quinone derivative with significant neuroprotective properties. Its superior potency compared to edaravone in cellular models of oxidative stress highlights its potential as a promising therapeutic candidate for neurodegenerative diseases.[4] Further clinical investigations are warranted to fully elucidate its therapeutic efficacy in patient populations. Phase 2a clinical trials have shown that this compound is safe and well-tolerated, and it led to improvements in biomarkers of neuroinflammation and showed signs of slowing disease progression in ALS patients.[1] The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel quinone derivatives in the quest for effective treatments for these devastating disorders.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Quinones as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
Benchmarking Epi-589 Against Novel Therapies for Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for Parkinson's disease is rapidly evolving, with a shift towards disease-modifying strategies that target the underlying pathology of neurodegeneration. This guide provides a comparative analysis of Epi-589, a novel redox-active molecule, against other emerging therapies, including gene therapy, cell-based treatments, and anti-inflammatory agents. The information is intended to provide an objective overview for researchers, scientists, and drug development professionals, with a focus on mechanism of action, available clinical data, and experimental methodologies.
Executive Summary
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current treatments primarily offer symptomatic relief. The therapies discussed in this guide represent a departure from this paradigm, aiming to slow or halt disease progression. This compound targets mitochondrial dysfunction and oxidative stress, key contributors to neuronal cell death. This guide benchmarks this compound against:
-
NLRP3 Inflammasome Inhibitors: Small molecules that curb neuroinflammation.
-
AAV2-GDNF: A gene therapy designed to deliver a neurotrophic factor to protect and restore dopamine neurons.
-
iPSC-Derived Dopaminergic Neuron Transplantation: A cell-based therapy to replace lost neurons.
-
Onapgo™ (Apomorphine Subcutaneous Infusion): A novel drug delivery system for a dopamine agonist to manage motor fluctuations.
Mechanism of Action & Signaling Pathways
Understanding the distinct mechanisms of these therapies is crucial for evaluating their potential and identifying suitable patient populations.
This compound: Targeting Oxidative Stress and Mitochondrial Dysfunction
This compound (benfotiamine) is a redox-active molecule that aims to mitigate the effects of oxidative stress and improve mitochondrial function, both of which are implicated in the pathogenesis of Parkinson's disease.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules, leads to cellular damage.[3][4] In Parkinson's disease, the metabolism of dopamine itself, along with mitochondrial dysfunction, generates significant oxidative stress in dopaminergic neurons.[4] this compound is designed to protect against this damage.[5] Preclinical studies have shown that benfotiamine, a synthetic precursor to thiamine (vitamin B1), can protect dopaminergic neurons and improve motor function in animal models of Parkinson's disease.[6][7] It is believed to act by increasing thiamine levels, which is crucial for dopamine synthesis, and by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[6][7]
NLRP3 Inflammasome Inhibitors: Quelling Neuroinflammation
Neuroinflammation is a key feature of Parkinson's disease, and the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a central player in this process.[8][9] In response to danger signals, such as aggregated alpha-synuclein, the NLRP3 inflammasome becomes activated in microglia, the brain's resident immune cells.[10][11] This activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes the pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[10][12] These cytokines amplify the inflammatory cascade, contributing to neurodegeneration.[8] NLRP3 inhibitors, such as VTX3232 and NT-0796, are designed to block the activation of the NLRP3 inflammasome, thereby reducing the production of these damaging cytokines and dampening neuroinflammation.[13][14]
AAV2-GDNF: Neurotrophic Factor Gene Therapy
AAV2-GDNF is a gene therapy that uses a modified adeno-associated virus (serotype 2) as a vector to deliver the gene for glial cell line-derived neurotrophic factor (GDNF) directly to the putamen of the brain.[15] GDNF is a potent neurotrophic factor that has been shown to protect and promote the survival of dopaminergic neurons.[15][16] By providing a continuous, localized supply of GDNF, this therapy aims to restore the function of damaged neurons and protect them from further degeneration.[17] The AAV2 vector is non-pathogenic and has a low immunogenicity profile. Once inside the target cells, the GDNF gene is expressed, leading to the production and secretion of GDNF protein, which then acts on surrounding dopaminergic neurons.[18]
Clinical Trial Data Comparison
The following tables summarize the available quantitative data from clinical trials of this compound and the selected novel therapies. It is important to note that direct head-to-head comparative trials have not been conducted.
Table 1: Efficacy Data from Clinical Trials
| Therapy | Phase | Primary Efficacy Endpoint(s) | Key Efficacy Results | Citation(s) |
| This compound | 2a | Change in biomarkers of oxidative stress and mitochondrial function. | Results not yet published in a peer-reviewed journal. The study was designed primarily to assess safety and biomarkers. | [2][6][19][20] |
| NLRP3 Inhibitors (VTX3232 & NT-0796) | 1b/2a | Change in inflammatory biomarkers in CSF and plasma. | Statistically significant reductions in NLRP3-related biomarkers (e.g., IL-1β, IL-6) in CSF and plasma. Some studies reported statistically significant improvements in MDS-UPDRS Parts I, II, and III. | [1][13][14][21] |
| AAV2-GDNF | 1b | Change in [18F]FDOPA PET signal. | Increased [18F]FDOPA PET signal in the putamen, suggesting enhanced dopamine activity. The mild cohort showed stability in clinical rating scales, while the moderate cohort showed improvements in motor function. | [15][22][23][24] |
| iPSC-Derived Dopaminergic Neurons | 1/2 | Improvement in MDS-UPDRS Part III score. | Improvements in MDS-UPDRS part III scores observed in some patients. Imaging confirmed dopamine production from transplanted cells. | [25][26][27][28] |
| Onapgo™ | 3 (TOLEDO trial) | Change in daily "OFF" time. | Significant reduction in daily "OFF" time by an average of 2.47 hours compared to 0.58 hours with placebo. Significant increase in "GOOD ON" time by 2.8 hours compared to 1.1 hours with placebo. | [29][30][31][32] |
Table 2: Safety and Tolerability Data
| Therapy | Phase | Key Safety Findings | Citation(s) |
| This compound | 2a | Reported to be safe and well-tolerated. No serious adverse events related to the drug were reported. | [19][20] |
| NLRP3 Inhibitors (VTX3232 & NT-0796) | 1b/2a | Generally safe and well-tolerated. Most adverse events were mild to moderate and transient. | [1][13][14][21] |
| AAV2-GDNF | 1b | Favorable safety profile with no associated serious adverse events. | [15][23][24] |
| iPSC-Derived Dopaminergic Neurons | 1/2 | No serious adverse events reported. Most common adverse event was mild application site pruritus. Mild increase in dyskinesia was noted in some patients. | [25][26][27] |
| Onapgo™ | 3 | Most common adverse events were infusion site reactions (nodules, erythema), nausea, and somnolence. Some patients discontinued due to adverse events. | [29][33] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are overviews of the experimental protocols for the key clinical trials cited.
This compound (NCT02462603)
-
Study Design: A Phase 2a, open-label, single-group assignment study.[19]
-
Participants: Approximately 44 individuals with idiopathic or mitochondrial subtype Parkinson's disease.[19]
-
Intervention: Participants received 500 mg of this compound (PTC-589) orally twice daily for up to 3 months, following a 30-day run-in period to establish baseline measurements.[19][20]
-
Primary Outcome Measure: Safety and tolerability, assessed by the number of participants with drug-related serious adverse events.[6]
-
Secondary Outcome Measures:
-
Biomarker Analysis: Techniques such as enzyme-linked immunosorbent assay (ELISA) and spectrophotometry were likely used to measure oxidative stress markers (e.g., 8-oxo-dG, malondialdehyde) and antioxidant levels (e.g., glutathione).[3][34]
NLRP3 Inhibitors (e.g., VTX3232, NT-0796)
-
Participants: Early-stage Parkinson's disease patients and elderly healthy volunteers.[1][13]
-
Intervention: Oral administration of the NLRP3 inhibitor (e.g., VTX3232 40 mg daily for 28 days; NT-0796 150 mg every 12 hours for 28 days).[1][13]
-
Secondary Outcome Measures:
AAV2-GDNF
-
Study Design: Phase 1b, open-label, dose-escalation trial.[15]
-
Participants: Patients with advanced Parkinson's disease.[22]
-
Intervention: Bilateral intraputaminal infusion of AAV2-GDNF via convection-enhanced delivery.[22]
-
Primary Outcome Measures: Safety and tolerability of different AAV2-GDNF infusion doses.[22]
-
Secondary Outcome Measures:
iPSC-Derived Dopaminergic Neuron Transplantation (Kyoto Trial)
-
Study Design: Phase 1/2, open-label, single-arm study.[28]
-
Participants: Seven patients with Parkinson's disease.[26]
-
Intervention: Bilateral transplantation of allogeneic iPSC-derived dopaminergic progenitor cells into the putamen. Patients received immunosuppressive therapy (tacrolimus).[25][27]
-
Primary Outcome Measures: Safety, assessed by the incidence of adverse events.[26]
-
Secondary Outcome Measures:
Onapgo™ (TOLEDO Trial - NCT02006121)
-
Study Design: Phase 3, multicenter, parallel-group, double-blind, randomized, placebo-controlled trial.[32][33]
-
Participants: 107 patients with advanced Parkinson's disease experiencing motor fluctuations.[29]
-
Intervention: Continuous subcutaneous infusion of apomorphine or placebo via a wearable device for 12 weeks.[30]
-
Primary Outcome Measure: Mean change from baseline in total daily "OFF" time at 12 weeks, as recorded in patient diaries.[29]
-
Secondary Outcome Measures:
Conclusion
The field of Parkinson's disease therapeutics is at an exciting juncture, with a diverse pipeline of novel treatments showing promise in early to late-stage clinical trials. This compound, with its focus on mitigating oxidative stress and mitochondrial dysfunction, represents a rational therapeutic strategy. However, a comprehensive assessment of its efficacy awaits the publication of its Phase 2a trial results.
In comparison, NLRP3 inhibitors have demonstrated target engagement and early signs of clinical benefit in reducing neuroinflammation. Gene therapy with AAV2-GDNF and cell-based therapies using iPSC-derived neurons offer the potential for long-term, disease-modifying effects by protecting and replacing lost dopaminergic neurons, respectively, with encouraging early safety and efficacy signals. Onapgo™, while a symptomatic therapy, addresses a significant unmet need in managing motor fluctuations in advanced Parkinson's disease with robust Phase 3 data supporting its efficacy.
For researchers and drug developers, the varied mechanisms of these therapies highlight multiple promising avenues for intervention. Future research, including head-to-head trials and the identification of biomarkers to stratify patient populations, will be critical in determining the optimal therapeutic strategies for individuals with Parkinson's disease.
References
- 1. Anti-Neuroinflammatory and Anti-Inflammatory Effects of the NLRP3 Inhibitor NT-0796 in Subjects with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DZNE [dzne.de]
- 3. Oxidative stress-related biomarkers in Parkinson’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Oxidative Stress in Parkinson’s Disease [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the therapeutic potential of NLRP3 inhibitors in Parkinson's Disease: a systematic review of in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of NLRP3 Inflammasome in Parkinson’s Disease and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Idiopathic Parkinson Disease | Toll-like receptors and NLRP3 inflammasome-dependent pathways in Parkinson’s disease: mechanisms and therapeutic implications | springermedicine.com [springermedicine.com]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Targeting the inflammasome in Parkinson’s disease [frontiersin.org]
- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 14. nodthera.com [nodthera.com]
- 15. AAV2-GDNF Gene Therapy Phase Ib Trial Data | AAN 2024 [delveinsight.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Anterograde Axonal Transport of AAV2-GDNF in Rat Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. hra.nhs.uk [hra.nhs.uk]
- 21. Ventyx Phase 2a Trial Shows Promise for Novel Parkinson's Treatment | VTYX Stock News [stocktitan.net]
- 22. Trial of Magnetic Resonance-Guided Putaminal Gene Therapy for Advanced Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigational Gene Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. First participants randomized in AskBio Phase II gene therapy trial for Parkinson’s disease - AskBio [askbio.com]
- 25. bioengineer.org [bioengineer.org]
- 26. iPSC-Derived Cells Show Promise for Parkinson's | Conexiant [conexiant.com]
- 27. First clinical trial to treat Parkinson’s disease with induced pluripotent stem cells: Stem Cell Network.NRW [stammzellen.nrw.de]
- 28. iPS cell-based therapy for Parkinson's disease: A Kyoto trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Continuous, Subcutaneous Apomorphine Infusion Device Approved for Parkinson’s - - Practical Neurology [practicalneurology.com]
- 30. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 31. neurologylive.com [neurologylive.com]
- 32. ajmc.com [ajmc.com]
- 33. Efficacy & Safety | ONAPGO™ for Advanced Parkinson’s disease [onapgohcp.com]
- 34. mdpi.com [mdpi.com]
Evaluating the Long-Term Efficacy of Epi-589 Versus Standard of Care in Neurodegenerative Diseases
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of therapeutic development for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD) is one of continuous evolution. While current standards of care offer symptomatic relief and modest disease-modifying effects, the search for more potent and long-lasting treatments is paramount. This guide provides a comprehensive comparison of the investigational drug Epi-589 against the established standard of care for ALS and PD, focusing on long-term efficacy, mechanism of action, and the experimental data supporting their use.
Introduction to Therapeutic Agents
This compound ((R)-troloxamide quinone) is an orally administered, brain-penetrant small molecule designed to combat oxidative stress and mitochondrial dysfunction, key pathological features in many neurodegenerative disorders.[1][2] Its proposed mechanism of action centers on its role as a redox-active neuroprotectant, targeting oxidoreductase enzymes to mitigate cellular damage.[3][4]
Standard of Care for Amyotrophic Lateral Sclerosis (ALS):
-
Riluzole (Rilutek): The first drug approved for ALS, Riluzole is a glutamate antagonist believed to reduce excitotoxicity.[5]
-
Edaravone (Radicava): An antioxidant, Edaravone acts as a free radical scavenger to protect neurons from oxidative damage.[6]
Standard of Care for Parkinson's Disease (PD):
-
Levodopa: The cornerstone of PD treatment, Levodopa is a dopamine precursor that replenishes the brain's depleted dopamine levels, thereby improving motor symptoms.[7] It is often combined with a dopa decarboxylase inhibitor (e.g., carbidopa) to enhance its efficacy and reduce peripheral side effects.[7]
Comparative Long-Term Efficacy
The long-term efficacy of a therapeutic agent is a critical determinant of its clinical value. This section summarizes the available quantitative data from clinical trials for this compound and the standard of care treatments for ALS and PD.
Amyotrophic Lateral Sclerosis (ALS)
| Treatment | Study | Duration | Key Efficacy Endpoint | Result |
| This compound | Phase 2a (NCT02460679) | 6 months | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) | Showed signs of slowing disease progression.[1][2] |
| Riluzole | Pivotal Trials (Meta-analysis) | 18 months | Tracheostomy-free survival | Modest increase in median survival of 2-3 months.[8] |
| Real-world evidence | Variable | Median survival | Some studies suggest a more substantial survival benefit of 6-19 months compared to no treatment.[8] | |
| Edaravone | Pivotal Trial (MCI186-19) | 24 weeks | Change in ALSFRS-R | Significantly less functional decline compared to placebo.[9] |
| Open-label extension | 48 weeks | Change in ALSFRS-R | Maintained benefit observed. |
Parkinson's Disease (PD)
| Treatment | Study | Duration | Key Efficacy Endpoint | Result |
| This compound | Phase 2a (NCT02462603) | 3 months | Safety and Biomarkers | Primarily a safety and biomarker study; efficacy data not yet fully published.[10][11] |
| Levodopa | Various long-term studies | Years | Unified Parkinson's Disease Rating Scale (UPDRS) motor score | Sustained improvement in motor function, though long-term use can be associated with motor complications. |
| LEAP Study | 80 weeks | Change in UPDRS score | Early initiation did not show a significant disease-modifying effect compared to delayed start.[12] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical trial data. This section outlines the protocols for the key studies cited.
This compound Clinical Trials
Phase 2a in ALS (NCT02460679): [1][13]
-
Design: Open-label, single-arm study.
-
Participants: 21 ALS patients (ages 21-70) on a stable regimen of riluzole and/or dietary supplements for at least 30 days.
-
Treatment: 30-day run-in period to establish baseline, followed by 90 days of this compound treatment, and a 90-day follow-up.
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes: Pharmacokinetics, biomarkers in cerebrospinal fluid (CSF) and plasma, and clinical assessments including ALSFRS-R, grip strength, and swallowing.
Phase 2a in Parkinson's Disease (NCT02462603): [10][11][14][15]
-
Design: Open-label, single-group assignment.
-
Participants: Approximately 40 patients with idiopathic or mitochondrial subtype Parkinson's Disease.
-
Treatment: 30-day run-in period, followed by 3 months of treatment with this compound (500mg twice daily).
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes: Changes in biomarkers of oxidative stress in blood, CSF, and urine.
Standard of Care Pivotal Trials
-
Design: Two pivotal double-blind, placebo-controlled trials.
-
Participants: Over 1,100 patients with probable or definite ALS.
-
Treatment: Riluzole (typically 100mg/day) or placebo.
-
Primary Outcome: Tracheostomy-free survival.
Edaravone in ALS (MCI186-19): [6][9]
-
Design: Randomized, double-blind, placebo-controlled trial with an open-label extension.
-
Participants: Patients with definite or probable ALS, disease duration ≤2 years, and normal respiratory function.
-
Treatment: Edaravone (60mg intravenous infusion) or placebo administered in cycles.
-
Primary Outcome: Change from baseline in the ALSFRS-R score.
Levodopa in Parkinson's Disease (LEAP Study): [12]
-
Design: Randomized, delayed-start, double-blind, placebo-controlled trial.
-
Participants: Patients with early-stage Parkinson's Disease.
-
Treatment: Early-start group received levodopa/carbidopa for 80 weeks; delayed-start group received placebo for 40 weeks followed by levodopa/carbidopa for 40 weeks.
-
Primary Outcome: Difference in the mean total UPDRS score at 80 weeks.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes can aid in understanding the therapeutic rationale and study designs.
Caption: Proposed mechanism of action for this compound.
References
- 1. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. BioElectron Announces Positive Results from Phase 2A ALS Trial - BioSpace [biospace.com]
- 5. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 7. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Riluzole - Wikipedia [en.wikipedia.org]
- 11. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blog: Edison Pharma Launches Biomarker Trial of this compound | ALS TDI [als.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Epi-589
This document provides comprehensive guidance on the proper disposal procedures for Epi-589, a novel redox-active small molecule under investigation for neurodegenerative diseases. Tailored for researchers, scientists, and drug development professionals, this guide outlines the necessary safety and logistical information to ensure the responsible management of this compound waste in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. The following procedures are based on the known chemical properties of this compound as a quinone derivative and general principles of laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Compound Identification and Properties
A clear understanding of the compound's properties is the first step toward safe handling and disposal. The key identifiers and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (R)-2-Hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide | [1][2] |
| CAS Number | 1147883-03-1 | [1][3] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.30 g/mol | [1] |
| Chemical Class | Quinone Derivative | [3][4] |
| Known Activity | Oxidoreductase enzyme inhibitor, redox-active neuroprotectant | [3][4][5] |
| Physical Form | Typically a solid powder for research use. | |
| Solubility | Soluble in organic solvents such as DMSO. For in vivo studies, it has been mixed with powdered diet. | [2] |
Experimental Protocols: A General Framework for Disposal
In the absence of a specific protocol for the degradation or neutralization of this compound, a risk-assessment-based approach to waste management is essential. The following steps provide a detailed methodology for the safe disposal of this compound from a research laboratory.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, centrifuge tubes, gloves), solutions in organic solvents, and aqueous solutions.
-
Segregate waste at the point of generation. Use separate, clearly labeled, and chemically compatible waste containers for each waste stream.
-
Solid Waste: Unused this compound powder, contaminated personal protective equipment (PPE), and disposable labware.
-
Liquid Waste (Non-aqueous): Solutions of this compound in organic solvents (e.g., DMSO, ethanol).
-
Liquid Waste (Aqueous): Dilute aqueous solutions containing this compound.
-
Sharps: Contaminated needles, syringes, or glass Pasteur pipettes.
-
Step 2: Containerization and Labeling
-
Select appropriate containers. Use leak-proof, shatter-resistant containers with secure lids. Ensure the container material is compatible with the waste (e.g., do not store organic solvents in incompatible plastic containers).
-
Label all waste containers clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(R)-2-Hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide" and the common name "this compound".
-
The CAS number: 1147883-03-1.
-
The approximate concentration and volume of this compound.
-
All other chemical constituents in the waste container and their approximate percentages.
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
-
Step 3: Storage of Chemical Waste
-
Store waste in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure secondary containment. Place waste containers in a larger, chemically resistant tray or tub to contain any potential leaks or spills.
-
Keep containers closed except when adding waste.
-
Store away from incompatible materials. As a quinone derivative and redox-active compound, avoid storage with strong oxidizing or reducing agents.
Step 4: Waste Disposal Request and Pickup
-
Consult your institution's EHS department for specific procedures on waste pickup. This may involve submitting an online or paper request form.
-
Do not dispose of this compound down the drain or in the regular trash. As a bioactive, investigational new drug, its environmental impact is not fully characterized, and such disposal is likely a violation of regulations.
-
Arrange for timely pickup. Do not accumulate large quantities of chemical waste in the laboratory.
Signaling Pathways and Logical Relationships in Disposal
To visualize the decision-making process for the proper disposal of a research chemical like this compound, the following workflow diagram is provided. This illustrates the logical steps a researcher should follow from waste generation to final disposal, emphasizing safety and compliance.
References
Essential Safety and Operational Guidance for Handling Epi-589
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Epi-589, a quinone derivative under investigation for its therapeutic potential in neurodegenerative diseases. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its classification as a quinone derivative necessitates stringent safety protocols. Based on the safety data for chemically related compounds such as quinone and hydroquinone, the following PPE and handling procedures are mandatory to minimize risk of exposure.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn at all times. Change gloves immediately if contaminated, torn, or punctured. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of solid this compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Core Safety and Handling Procedures:
-
Avoid Inhalation, Ingestion, and Skin Contact: this compound, like other quinone derivatives, should be treated as a hazardous substance.
-
Work in a Ventilated Area: All procedures involving the handling of this compound powder or the preparation of solutions must be conducted in a properly functioning chemical fume hood.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Spill Management:
-
Small Spills (Solid): Carefully sweep up the spilled solid, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place in a sealed container for disposal. Clean the spill area with a suitable solvent followed by soap and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.
Disposal:
-
Dispose of this compound waste and contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following provides a general methodology for preparing and using this compound in a typical in vitro cell culture experiment.
Preparation of this compound Stock Solution:
-
Pre-weighing Preparation: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Solubilization: Dissolve the weighed this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by gentle vortexing or swirling.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Treatment of Cells in Culture:
-
Cell Seeding: Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all treatment groups, including the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the specified treatment duration.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays to evaluate the effects of this compound.
Visualizing the Mechanism of Action
This compound is a redox-active small molecule that is thought to exert its neuroprotective effects by mitigating oxidative stress and supporting mitochondrial function. A key pathway implicated in its mechanism of action is the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Caption: Proposed mechanism of this compound action.
The diagram above illustrates the putative mechanism of action for this compound. In its reduced form, this compound can directly scavenge reactive oxygen species (ROS), thereby alleviating oxidative stress. Additionally, this compound is thought to modulate the Keap1-Nrf2 pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Oxidative stress or modulation by compounds like this compound can lead to the release of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes that enhance the cell's antioxidant capacity. By both directly scavenging ROS and upregulating endogenous antioxidant defenses, this compound promotes cellular protection and survival, particularly in the context of neurodegenerative diseases where oxidative stress is a key pathological feature.
Caption: General experimental workflow for in vitro studies.
This workflow diagram outlines the key steps for conducting an in vitro experiment with this compound. The process begins with the safe preparation of a stock solution in a chemical fume hood. Once cells are seeded and ready, working solutions are prepared by diluting the stock in cell culture media. Cells are then treated with various concentrations of this compound, alongside a vehicle control, and incubated for a predetermined time. Finally, the effects of the treatment are assessed using appropriate downstream assays. Following these steps ensures consistency and safety in the experimental process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
